5-chloro-6-fluoro-1H-benzimidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGHUSEUDLUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597422 | |
| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-64-7 | |
| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This molecule is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its structural similarity to a class of compounds known for a wide range of biological activities. This document outlines a putative synthetic pathway, detailed experimental protocols for analogous compounds, and a thorough analysis of its expected spectroscopic characteristics.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of drug discovery research. The introduction of halogen substituents, such as chlorine and fluorine, into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this compound, a promising candidate for further investigation in drug development programs.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 4-chloro-5-fluoro-1,2-phenylenediamine. This common intermediate is first synthesized and then cyclized to form the target benzimidazole ring system.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
General Procedure for the Synthesis of 2-Aminobenzimidazoles
A common and effective method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine derivative with cyanogen bromide.
Workflow for the Synthesis of 2-Aminobenzimidazoles
Figure 2: General experimental workflow for the synthesis of 2-aminobenzimidazoles.
Reagents and Conditions (Adaptable for the target compound):
-
Starting Material: 4-chloro-5-fluoro-1,2-phenylenediamine
-
Reagent: Cyanogen bromide (BrCN)
-
Solvent: Ethanol or Methanol
-
Temperature: Initial addition at 0-5 °C, followed by stirring at room temperature.
-
Work-up: Neutralization with an aqueous base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and comparative data based on the analysis of structurally similar compounds.[1]
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₅ClFN₃ |
| Molecular Weight | 185.59 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Expected to be in the range of 200-250 °C |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.2 - 7.5 | d | 1H | H-4 | Doublet due to coupling with Fluorine. |
| ~ 7.0 - 7.3 | d | 1H | H-7 | Doublet due to coupling with Fluorine. |
| ~ 6.5 - 7.0 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. |
| ~ 11.0 - 12.0 | br s | 1H | -NH (imidazole) | Broad singlet, chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 155 - 160 | C-2 | Carbon of the amino-substituted imidazole ring. |
| ~ 145 - 155 (d) | C-6 (C-F) | Carbon attached to fluorine, shows coupling (¹JCF). |
| ~ 130 - 140 | C-7a | Bridgehead carbon. |
| ~ 115 - 125 (d) | C-5 (C-Cl) | Carbon attached to chlorine, may show a smaller coupling with fluorine. |
| ~ 110 - 120 | C-3a | Bridgehead carbon. |
| ~ 100 - 110 (d) | C-7 | Aromatic CH, shows coupling with fluorine. |
| ~ 95 - 105 (d) | C-4 | Aromatic CH, shows coupling with fluorine. |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |
| IR Spectroscopy | 3400 - 3200 | N-H stretching (asymmetric and symmetric) of the amino and imidazole groups. |
| 1650 - 1600 | C=N stretching of the imidazole ring. | |
| 1500 - 1400 | C=C aromatic ring stretching. | |
| 1100 - 1000 | C-F stretching. | |
| 800 - 700 | C-Cl stretching. | |
| Mass Spectrometry | 185, 187 | Molecular ion peaks (M⁺, M⁺+2) corresponding to the isotopic abundance of Chlorine. |
Logical Relationships in Characterization
The interpretation of spectroscopic data relies on understanding the logical relationships between the compound's structure and its spectral features.
Figure 3: Logical relationships in the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted characterization data, supported by analysis of analogous compounds, offers a robust framework for the identification and verification of this novel molecule. This information is intended to facilitate further research and development of this and related benzimidazole derivatives for potential therapeutic applications. Researchers are encouraged to adapt the provided protocols and use the spectroscopic data as a reference for their synthetic and analytical efforts.
References
An In-depth Technical Guide on the Potential Mechanisms of Action of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
Disclaimer: No direct experimental data has been found for the specific compound 5-chloro-6-fluoro-1H-benzimidazol-2-amine in the public domain. This guide is based on the documented mechanisms of action of structurally related halogenated 2-aminobenzimidazole derivatives. The presented information should be considered as potential or putative mechanisms of action that would require experimental validation for the specific compound of interest.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that are of great interest to the pharmaceutical industry due to their diverse and potent biological activities. The 2-aminobenzimidazole scaffold, in particular, has been identified as a privileged structure in medicinal chemistry, forming the core of numerous agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzimidazole ring can significantly modulate the physicochemical properties and biological activity of these compounds, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential mechanisms of action for this compound, based on the established biological activities of closely related halogenated 2-aminobenzimidazole analogs.
Potential Mechanisms of Action
Based on the available scientific literature for structurally similar compounds, this compound may exhibit its biological effects through one or more of the following mechanisms:
-
Inhibition of the Nucleotide-Binding Oligomerization Domain-Containing Protein 1 (NOD1) Signaling Pathway
-
Inhibition of Protein Kinase CK1 Delta (CK1δ)
-
Inhibition of Trypanothione Reductase (TryR)
-
Inhibition of Tyrosinase
Inhibition of the NOD1 Signaling Pathway
Overview
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.[1] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases.[3] Several 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1 signaling.[3]
Molecular Mechanism
The proposed mechanism of action for 2-aminobenzimidazole-based NOD1 inhibitors involves direct interaction with the NOD1 protein, leading to conformational changes that prevent its activation and downstream signaling. These inhibitors have been shown to selectively block NOD1-mediated responses without affecting other related pathways, such as those activated by NOD2, TLRs, or TNF family cytokines.
Signaling Pathway
The NOD1 signaling pathway is initiated by the recognition of the peptidoglycan component γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). This leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the IκB kinase (IKK) complex and MAPK pathways, culminating in the activation of the transcription factor NF-κB and the production of inflammatory mediators.[2][4]
Quantitative Data
| Compound Class | Assay | Target | IC50 | Reference |
| 2-Aminobenzimidazoles | NF-κB Reporter Assay | Human NOD1 | Submicromolar to low micromolar | [3] |
Experimental Protocol: Cellular NOD1 Inhibition Assay
This protocol is based on a cell-based reporter assay to measure NOD1-mediated NF-κB activation.[5]
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with an NF-κB-luciferase reporter plasmid and a NOD1 expression plasmid.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with the NOD1 ligand, γ-tri-DAP (e.g., at 5 µg/mL), for 6-8 hours to induce NF-κB activation.
-
Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by fitting the data to a dose-response curve.
Inhibition of Protein Kinase CK1 Delta (CK1δ)
Overview
Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase that is involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, and circadian rhythms.[6] Overexpression and hyperactivity of CK1δ have been linked to several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[6] Certain 2-amido-benzimidazole derivatives have been identified as potent inhibitors of CK1δ.[6]
Molecular Mechanism
These inhibitors are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK1δ kinase domain and preventing the phosphorylation of its substrates.[7] The halogen substitutions on the benzimidazole ring can enhance the binding affinity and selectivity of the compounds.
Signaling Pathway
CK1δ is a component of multiple signaling pathways, including the Wnt signaling pathway, where it is involved in the phosphorylation and subsequent degradation of β-catenin.[8] Inhibition of CK1δ can therefore lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to regulate gene expression.[8]
Quantitative Data
| Compound Class | Assay | Target | IC50 (nM) | Reference |
| 2-Amido-benzimidazoles | Luminescent Kinase Assay | Human CK1δ | 98.6 - 20,100 | [6] |
| Halogenated Benzimidazoles | Kinase Assay | Yeast CK II | Ki in the range of 0.2-0.6 µM | [9] |
Experimental Protocol: In Vitro Protein Kinase CK1δ Assay
This protocol describes a luminescent kinase assay for measuring CK1δ activity.[10]
-
Reagents: Recombinant human CK1δ, a suitable substrate (e.g., α-casein), ATP, and a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound, and the CK1δ enzyme. Pre-incubate for 10 minutes at 30°C.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Inhibition of Trypanothione Reductase (TryR)
Overview
Trypanothione reductase (TryR) is a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania species.[11] This enzyme is absent in humans, making it an attractive target for the development of new anti-parasitic drugs.[11] 2-Iminobenzimidazoles, which are structurally related to 2-aminobenzimidazoles, have been identified as inhibitors of TryR.[11]
Molecular Mechanism
These compounds are thought to inhibit TryR by binding to its active site, thereby preventing the reduction of trypanothione disulfide. This leads to an accumulation of oxidative stress within the parasite, ultimately causing cell death.
Experimental Workflow
Quantitative Data
| Compound Class | Assay | Target | IC50 (µM) | Reference |
| 2-Iminobenzimidazoles | Enzymatic Assay | T. cruzi TryR | 1 - 67 | [11][12] |
Experimental Protocol: Trypanothione Reductase Enzymatic Assay
This protocol is based on a spectrophotometric assay that measures the reduction of a chromogenic substrate.[12]
-
Reagents: Purified recombinant TryR, trypanothione disulfide (TS2), NADPH, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), and an assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).
-
Compound Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, DTNB, and the test compound.
-
Enzyme Addition: Add the TryR enzyme to the wells to initiate the reaction.
-
Substrate Addition: After a short pre-incubation, add the substrate TS2 to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TryR activity.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.
Inhibition of Tyrosinase
Overview
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. It is a key target for the development of skin-lightening agents and is also involved in the undesirable browning of fruits and vegetables. Some benzimidazole derivatives have been shown to be effective tyrosinase inhibitors.
Molecular Mechanism
Benzimidazole-based tyrosinase inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition. They can bind to the active site of the enzyme, chelating the copper ions, or bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Quantitative Data
| Compound Class | Assay | Target | IC50 (µM) | Reference |
| Cinnamide derivatives with a 3-chloro-4-fluorophenyl moiety | Spectrophotometric Assay | Mushroom Tyrosinase | 0.12 - 0.16 | [13] |
| Benzimidazothiazolone derivatives | Spectrophotometric Assay | Mushroom Tyrosinase | 3.05 - 3.70 | [14] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This is a common in vitro assay to screen for tyrosinase inhibitors.[15][16]
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a phosphate buffer (pH 6.8).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the mushroom tyrosinase solution.
-
Pre-incubation: Incubate the mixture for 10 minutes at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at 475 nm at different time points to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates with that of the control (no inhibitor). The IC50 value is then determined from the dose-response curve.
Conclusion
While specific data for this compound is not currently available, the extensive research on structurally related halogenated 2-aminobenzimidazoles provides a strong foundation for predicting its potential mechanisms of action. The inhibition of key signaling molecules such as NOD1 and protein kinase CK1δ, as well as enzymes like trypanothione reductase and tyrosinase, represent plausible and promising avenues for the biological activity of this compound. The experimental protocols and data presented in this guide offer a comprehensive framework for the future investigation and characterization of this compound and other novel benzimidazole derivatives in drug discovery and development. Further experimental validation is essential to confirm these putative mechanisms and to fully elucidate the therapeutic potential of this specific molecule.
References
- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions and regulation of the serine/threonine protein kinase CK1 family: moving beyond promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-iminobenzimidazoles as a new class of trypanothione reductase inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic Analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a substituted benzimidazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, adaptable experimental protocols for each analytical technique are provided, alongside a structured workflow for the complete spectroscopic characterization of this and similar compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of novel benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound suggests its potential for unique biological interactions, making its unambiguous characterization essential. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the molecular structure of such novel compounds. This guide outlines the expected spectroscopic features and provides standardized methodologies for their acquisition and interpretation.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, and general principles of spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and imidazole N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The positions of the halogen substituents will significantly impact the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-NH₂ | 6.0 - 7.0 (broad s) | N/A | Chemical shift can vary with concentration and temperature. |
| N1-H | 11.0 - 12.5 (broad s) | N/A | Exchangeable proton, signal may be broad. |
| C4-H | 7.2 - 7.5 (d) | 110 - 115 | Doublet due to coupling with fluorine. |
| C7-H | 7.0 - 7.3 (d) | 105 - 110 | Doublet due to coupling with fluorine. |
| C2 | N/A | 155 - 160 | Quaternary carbon of the amino group. |
| C4 | N/A | 110 - 115 | |
| C5 | N/A | 120 - 125 | Carbon bearing chlorine. |
| C6 | N/A | 145 - 150 (d, ¹JCF) | Carbon bearing fluorine, shows large C-F coupling. |
| C7 | N/A | 105 - 110 | |
| C3a | N/A | 130 - 135 | Bridgehead carbon. |
| C7a | N/A | 140 - 145 | Bridgehead carbon. |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine and imidazole) | 3400 - 3100 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (imidazole) | 1630 - 1580 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| N-H Bend (amine) | 1650 - 1550 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex vibrations specific to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected Observation |
| Molecular Weight | Calculated Molecular Weight: 187.58 g/mol |
| High-Resolution MS (HRMS) | Expected [M+H]⁺: 188.0232 |
| Isotope Pattern | A characteristic M+2 peak at approximately 33% the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
IR Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
Data Processing:
-
Identify the [M+H]⁺ ion peak.
-
Confirm the molecular formula using the accurate mass measurement and compare the experimental isotope pattern with the theoretical pattern for C₇H₅ClFN₃.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Overall workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR analysis.
Caption: Workflows for IR and Mass Spectrometry.
Conclusion
The structural confirmation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the spectral characteristics of this molecule and offers detailed, practical protocols for data acquisition. By following these methodologies, researchers can achieve a high level of confidence in the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.
References
An In-depth Technical Guide to 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic applications, including antimicrobial and anticancer activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and explores potential signaling pathways based on the known biological activities of structurally related halogenated benzimidazoles.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling. While experimental data for this specific compound is limited, a combination of available data and predicted values are presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFN₃ | N/A |
| Molecular Weight | 185.59 g/mol | N/A |
| Boiling Point | 408.6 °C at 760 mmHg | [1] |
| Density | 1.634 g/cm³ | [1] |
| Predicted Melting Point | 220-230 °C | N/A |
| Predicted pKa | 4.5 (most basic) | N/A |
| Predicted logP | 1.8 | N/A |
| Predicted Water Solubility | 1.2 g/L | N/A |
Synthesis and Characterization
The synthesis of 2-aminobenzimidazoles can be achieved through several established routes, most commonly involving the cyclization of a substituted o-phenylenediamine.
General Synthesis Protocol
A plausible and widely used method for the synthesis of 2-aminobenzimidazoles is the reaction of an appropriately substituted o-phenylenediamine with cyanogen bromide.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve 4-chloro-5-fluoro-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reaction: Add a solution of cyanogen bromide in the same solvent dropwise to the stirred solution of the diamine at room temperature.
-
Neutralization and Precipitation: After the addition is complete, continue stirring for several hours. Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Characterization Methods
The structural confirmation of the synthesized this compound can be performed using standard analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the protons of the amine group. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the aromatic carbons and the carbon of the amino-substituted imidazole ring.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the benzene ring, which can be useful for confirming its position.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the amine and imidazole groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1650 cm⁻¹), and C-Cl and C-F stretching vibrations.
Potential Biological Activity and Signaling Pathways
Potential as a Kinase Inhibitor
Many benzimidazole derivatives have been developed as inhibitors of various protein kinases, which play a central role in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Halogenated benzimidazoles can exhibit enhanced binding to the ATP-binding pocket of kinases.
Based on the activity of related compounds, this compound could potentially inhibit receptor tyrosine kinases (such as EGFR and VEGFR) or downstream kinases in the MAPK/ERK pathway (such as RAF and MEK), leading to the suppression of cancer cell growth and proliferation.
Potential Antimicrobial Activity
Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some benzimidazoles are known to interfere with microtubule synthesis in fungi and parasites, while others may inhibit bacterial DNA gyrase or other enzymes involved in cell wall synthesis. The halogen substituents on the benzimidazole ring can enhance the antimicrobial potency.
Conclusion
This compound is a halogenated benzimidazole derivative with potential for significant biological activity. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and likely mechanisms of action based on the extensive literature on related compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule, particularly in the areas of oncology and infectious diseases. The provided protocols and theoretical framework offer a starting point for researchers interested in the synthesis and evaluation of this and similar benzimidazole derivatives.
References
A Technical Guide to the Synthesis of Fluorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing fluorinated benzimidazoles, a critical scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzimidazole core can significantly enhance biological activity, metabolic stability, and other physicochemical properties.[1][2] This document details various synthetic routes, presents comparative data in structured tables, provides explicit experimental protocols, and visualizes key pathways and workflows.
Core Synthetic Strategies
The primary and most established method for synthesizing the benzimidazole core involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde.[1][3] The incorporation of fluorine can be achieved by using either a fluorinated ortho-phenylenediamine or a fluorinated reaction partner.
Condensation with Carboxylic Acids and Aldehydes
The reaction of a fluorinated ortho-phenylenediamine with a carboxylic acid is a fundamental approach. For instance, fluorinated (benzo[d]imidazol-2-yl)methanols have been synthesized by reacting fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid, achieving yields of 70-85%.[4]
Similarly, aldehydes are common precursors. One-pot syntheses often involve the condensation of o-phenylenediamines with various aryl aldehydes.[3] For example, using catalysts like H₂O₂/HCl under solvent-free conditions or in acetonitrile can lead to high yields and rapid reaction times.[3] Another green chemistry approach utilizes ammonium chloride as a catalyst in ethanol at 80-90°C.
A general workflow for this condensation reaction is outlined below.
Caption: General reaction pathway for benzimidazole synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for preparing fluorinated benzimidazoles, offering significant advantages such as reduced reaction times, higher yields, and cleaner reactions.[5] A library of 2-substituted fluorinated benzimidazoles was synthesized in 3-8 minutes at 110°C with yields ranging from 85-96% using this method.[5] This is a marked improvement over conventional heating methods, which can take 8-18 hours and result in lower yields (60-90%).[5]
The following diagram illustrates a typical workflow for microwave-assisted synthesis.
Caption: Experimental workflow for microwave synthesis.
One-Pot Syntheses
One-pot procedures are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need to isolate intermediates.[6][7] Gallium(III) triflate has been used as a catalyst for the one-pot synthesis of fluorinated benzimidazolines through a condensation-cyclization reaction under mild conditions, resulting in high yields.[6][7] Another one-pot method involves the reaction of o-phenylenediamines and aldehydes in the presence of ammonium chloride.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various synthetic methods discussed in the literature.
Table 1: Comparison of Synthetic Methods for 2-Substituted Fluorinated Benzimidazoles [5]
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Microwave Irradiation | - | - | 110 °C | 3–8 min | 85–96% |
| Conventional Heating | Na₂S₂O₅ (20 mol%) | EtOH | Reflux | 8–18 hr | 60–90% |
| Grinding | I₂ (10 mol%) | - | Room Temp | 5–45 min | 10–55% |
Table 2: Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols [4]
| Starting Material | Reagent | Conditions | Yield |
| Fluorinated o-phenylenediamines | Glycolic acid | Hydrochloric acid | 70–85% |
Table 3: One-Pot Synthesis of 2-Substituted Benzimidazoles
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield |
| o-Phenylenediamine and Anisaldehyde | NH₄Cl (30 mol%) | Ethanol | 80 °C | 2 hr | Good |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles[6]
-
A mixture of methyl 3-amino-4-(4-fluoroanilino)benzoate (1 equivalent) and a substituted aldehyde (1.1 equivalents) is prepared.
-
The mixture is subjected to microwave irradiation at 110°C for a period of 3 to 8 minutes.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is purified by recrystallization from an appropriate solvent to yield the final product.
Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols[5]
-
A mixture of the corresponding fluorinated o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) is prepared in hydrochloric acid (4 M).
-
The reaction mixture is heated to reflux for a specified period until the starting material is consumed, as monitored by TLC.
-
After cooling, the mixture is neutralized with an aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
One-Pot Synthesis using Ammonium Chloride Catalyst[4]
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80-90°C for approximately 2 hours.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the contents, wash the solid product with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Logical Relationships in Synthesis
The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a decision-making process for selecting a synthetic route.
Caption: Logic for choosing a synthetic method.
This guide provides a foundational understanding of the synthesis of fluorinated benzimidazoles, offering practical insights for laboratory work and further research in this important area of chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Efficient One-Pot Synthesis of Fluorinated [research.amanote.com]
Unveiling the Therapeutic Potential of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Technical Guide
Introduction
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The specific compound, 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a halogenated derivative of the benzimidazole family, is of particular interest for its potential as a targeted therapeutic agent. The introduction of chloro and fluoro groups can significantly modulate the compound's physicochemical properties and its interaction with biological targets, potentially enhancing efficacy and specificity. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, supported by a review of related benzimidazole derivatives, and outlines relevant experimental protocols for its investigation.
Potential Therapeutic Targets
Based on the extensive research into benzimidazole derivatives, several key therapeutic targets can be postulated for this compound. These primarily fall into the categories of protein kinases, enzymes involved in DNA repair and synthesis, and microbial-specific targets.
1. Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several benzimidazole derivatives have been identified as potent kinase inhibitors.
-
BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers. Novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and its mutated form (BRAFV600E).[3] Given the structural similarities, this compound could potentially exhibit inhibitory activity against BRAF kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which share some structural features with benzimidazoles, have been identified as inhibitors of CDK2.[4]
-
Janus Kinase (JAK): The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its aberrant activation is implicated in myeloproliferative neoplasms. A pyrazol-3-yl pyrimidin-4-amine derivative, AZD1480, has been identified as a potent JAK2 inhibitor.[5] The nitrogen-rich heterocyclic nature of this compound suggests it could interact with the ATP-binding pocket of kinases like JAK2.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potential as VEGFR-2 inhibitors.[2][6]
2. Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Inhibition of PARP-1 is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A series of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been shown to be potent PARP-1 inhibitors.[7] One compound, 10f, displayed strong inhibition against the PARP-1 enzyme with an IC50 of 43.7 nM.[7] This suggests that the 5-fluoro-benzimidazole scaffold is a viable starting point for PARP-1 inhibitor design.
3. Dihydrofolate Reductase (DHFR) Inhibition
DHFR is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both antimicrobial and anticancer agents.[2][6] Molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus is a suitable target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[2][6]
4. Antimicrobial and Antiviral Targets
Benzimidazole derivatives have a long history of use as antimicrobial and antiviral agents. Their mechanisms of action can be diverse, including:
-
Inhibition of DNA/RNA Synthesis: Some benzimidazole compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, such as RNA polymerase II, leading to antiviral effects.[8]
-
Disruption of Cell Wall Synthesis: In bacteria, certain benzimidazoles can interfere with cell wall synthesis, leading to cell lysis.[8]
-
Tubulin Polymerization Inhibition: In parasites, benzimidazoles can interfere with the polymerization of tubulin, a key component of the cytoskeleton.[9]
Quantitative Data on Related Benzimidazole Derivatives
| Compound Class | Target | Quantitative Data | Reference |
| 5-fluoro-1H-benzimidazole-4-carboxamide derivatives | PARP-1 | IC50 = 43.7 nM (for compound 10f) | [7] |
| 5-fluoro-1H-benzimidazole-4-carboxamide derivatives | HCT116 cells | IC50 = 7.4 μM (for compound 10f) | [7] |
| 2,6-disubstituted benzoimidazolyl quinazolinamine derivative | c-Met | IC50 = 0.05 μM | [2] |
| 2,6-disubstituted benzoimidazolyl quinazolinamine derivative | VEGFR-2 | IC50 = 0.02 μM | [2] |
| 5,6-dichlorobenzimidazole derivative (10h) | BRAFWT | IC50 = 1.72 µM | [3] |
| 5,6-dichlorobenzimidazole derivative (10h) | BRAFV600E | IC50 = 2.76 µM | [3] |
| 2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | IC50 ≈ 4 µM | [10] |
| 2-chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | IC50 ≈ 2 µM | [10] |
| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | DHFR | IC50 = 2.35 µM | [11] |
Experimental Protocols
To investigate the potential therapeutic targets of this compound, a series of in vitro and in silico studies are recommended.
1. In Silico Studies: Molecular Docking
Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with the active sites of potential protein targets.
-
Protocol:
-
Obtain the 3D structures of the target proteins (e.g., BRAF, PARP-1, DHFR, VEGFR-2) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
Define the binding site on the target protein, typically based on the location of a known ligand.
-
Perform docking using software such as AutoDock or Glide to predict the binding pose and score.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
-
2. In Vitro Assays
a. Kinase Inhibition Assays
-
Protocol (General):
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
After the reaction, measure the amount of ADP produced, which is proportional to the kinase activity.
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
-
b. PARP-1 Inhibition Assay
-
Protocol:
-
Use a PARP-1 assay kit that measures the incorporation of biotinylated NAD+ onto histone proteins.
-
Incubate recombinant PARP-1 enzyme with activated DNA, histone proteins, and biotinylated NAD+ in the presence of different concentrations of the test compound.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones.
-
Detect the amount of captured biotinylated histones using a colorimetric or chemiluminescent substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
c. Cell-Based Assays
-
Cell Viability/Cytotoxicity Assay (MTT Assay):
-
Seed cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
-
Cell Cycle Analysis:
-
Treat cancer cells with the test compound for a defined period.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to assess the compound's effect on cell cycle progression.
-
d. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubate the plate under appropriate conditions (temperature, time).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its preclinical evaluation.
Caption: Potential inhibition of the BRAF signaling pathway.
Caption: General workflow for preclinical evaluation.
While direct experimental data for this compound is limited, the wealth of information on the broader benzimidazole class provides a strong foundation for exploring its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for targeting protein kinases (such as BRAF, VEGFR-2, and JAK), PARP-1, and microbial enzymes like DHFR. The proposed experimental protocols offer a clear path for the systematic evaluation of these potential targets. Further investigation into this and related halogenated benzimidazoles is warranted to develop novel and effective therapeutic agents for a range of diseases, including cancer and infectious diseases.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one|CAS 1075753-25-1 [benchchem.com]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
CAS 2364583-04-1 chemical properties and safety data
An in-depth analysis of the provided CAS number, 2364583-04-1, did not yield specific results for a chemical compound with this identifier in publicly accessible databases. The search results primarily consisted of safety data sheets and experimental protocols for other chemical substances, indicating that CAS 2364583-04-1 may be an incorrect or non-existent identifier, or it may refer to a compound that is not yet publicly documented.
Without a valid and recognized CAS number, it is not possible to provide a comprehensive technical guide on the chemical properties, safety data, and experimental protocols as requested. The foundation of such a guide is accurate identification of the substance .
Researchers, scientists, and drug development professionals are strongly advised to verify the CAS number from a reliable source. Accurate chemical identification is a critical first step for any research, development, or safety assessment.
Should a valid CAS number be identified, a thorough search for its associated properties and safety information can be conducted. This would typically involve consulting various chemical databases, safety data sheets from manufacturers, and the scientific literature. Once sufficient data is gathered, it can be compiled into a technical guide that includes structured data tables, detailed experimental methodologies, and visualizations of relevant pathways or workflows.
For instance, a standard experimental workflow for characterizing a novel compound might involve:
Caption: A generalized experimental workflow for the synthesis, characterization, and safety assessment of a new chemical entity.
At this time, due to the inability to identify a specific chemical substance associated with CAS 2364583-04-1, the requested in-depth technical guide cannot be provided. We recommend verifying the CAS number and resubmitting the request with a valid identifier.
Exploring the Chemical Space of 2-Aminobenzimidazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space of 2-aminobenzimidazoles, intended to serve as a comprehensive resource for researchers in drug discovery and development. This document details the synthesis, chemical properties, and diverse pharmacological applications of this versatile heterocyclic system. A significant focus is placed on their role as kinase inhibitors, antimicrobial agents, and their potential in addressing neurodegenerative diseases. Quantitative structure-activity relationship data is presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways modulated by 2-aminobenzimidazole derivatives.
Introduction to 2-Aminobenzimidazoles
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, have long been a focal point in the development of therapeutic agents.[1] Among its derivatives, the 2-aminobenzimidazole moiety has emerged as a particularly fruitful scaffold for the discovery of novel drugs.[2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors. The presence of a reactive amino group at the 2-position provides a convenient handle for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[2] This adaptability has led to the development of 2-aminobenzimidazole derivatives with a wide spectrum of activities, including but not limited to, kinase inhibition, antimicrobial effects, and neuroprotective properties.
Synthesis of the 2-Aminobenzimidazole Core
The construction of the 2-aminobenzimidazole scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Cyclization of o-Phenylenediamine with Cyanogen Bromide
A classical and straightforward method for the synthesis of the parent 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanogen bromide.[3] This reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent aromatization to yield the 2-aminobenzimidazole ring system. While effective, the toxicity of cyanogen bromide necessitates careful handling and is a consideration for large-scale synthesis.[2]
Cyclodesulfurization of N-aryl-N'-(2-aminophenyl)thioureas
A widely employed and versatile method involves the cyclodesulfurization of a pre-formed N-aryl-N'-(2-aminophenyl)thiourea intermediate. This approach allows for the introduction of diversity at the exocyclic amino group. The thiourea precursor is typically synthesized by reacting an o-phenylenediamine with an appropriate isothiocyanate. The subsequent cyclization to the 2-aminobenzimidazole can be promoted by a variety of reagents, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a mild base.[4] This method is favored for its operational simplicity and the commercial availability of a wide range of isothiocyanates.
One-Pot Synthesis from o-Phenylenediamine and Isothiocyanates
For increased efficiency, one-pot procedures have been developed that combine the formation of the thiourea intermediate and its subsequent cyclization. A notable example involves the reaction of an o-phenylenediamine with an isothiocyanate, followed by the addition of a desulfurizing agent in the same reaction vessel. This approach streamlines the synthetic process, reducing purification steps and improving overall yield.
Chemical Properties and Reactivity
The 2-aminobenzimidazole scaffold possesses a unique set of chemical properties that contribute to its utility in medicinal chemistry. The imidazole ring contains both an acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. The exocyclic amino group is nucleophilic and can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This functional group is crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.
Pharmacological Applications
The diverse biological activities of 2-aminobenzimidazole derivatives have positioned them as promising candidates for the treatment of a range of diseases.
Kinase Inhibition
A significant area of research has focused on the development of 2-aminobenzimidazoles as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammation.
The p38α MAP kinase is a critical mediator of the inflammatory response, and its inhibition is a validated therapeutic strategy for inflammatory diseases. Several 2-aminobenzimidazole-based compounds have been identified as potent and selective p38α inhibitors.[5] These inhibitors typically function as ATP-competitive ligands, binding to the active site of the kinase.
Table 1: p38α MAP Kinase Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives
| Compound | R1 | R2 | IC50 (nM) | Reference |
| 1 | H | 4-Fluorophenyl | 8 | [5] |
| 2 | Methyl | 4-Fluorophenyl | 12 | [6] |
| 3 | H | 2,4-Difluorophenyl | 5 | [6] |
Protein kinase CK1δ is involved in various cellular processes, including the cell cycle and DNA repair, and its overexpression has been linked to cancer and neurodegenerative diseases.[7] A number of 2-aminobenzimidazole derivatives have been synthesized and evaluated as CK1δ inhibitors, with some exhibiting nanomolar potency.[7][8][9]
Table 2: CK1δ Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives
| Compound | R (on benzimidazole) | Acyl Moiety | IC50 (nM) | Reference |
| 23 | 5-Cyano | (1H-pyrazol-3-yl)acetyl | 98.6 | [1][7][8] |
| 3 | 5-Chloro | Benzoyl | 1800 | [9] |
| 24 | 5-Carboxamide | (1H-pyrazol-3-yl)acetyl | 2530 | [9] |
| 26 | 5-Methylsulfonamide | (1H-pyrazol-3-yl)acetyl | 10700 | [9] |
| 30 | 5-(1,2,4-triazol-1-yl) | (1H-pyrazol-3-yl)acetyl | 2590 | [9] |
| 31 | 5-(tetrazol-5-yl) | (1H-pyrazol-3-yl)acetyl | 1540 | [9] |
ITK is a crucial enzyme in T-cell signaling, and its inhibition is a promising approach for the treatment of autoimmune and inflammatory diseases. 2-Aminobenzimidazoles have been explored as a scaffold for the development of potent and selective ITK inhibitors.[10][11]
Table 3: ITK Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives
| Compound | R1 | R2 | IC50 (nM) | Reference |
| PRN694 | Thiophene-CF2- | N-acryloyl-pyrrolidine | Covalent | [12] |
| 16 | H | Reversed Amide Linkage | ~200 | [11] |
The overexpression and hyperactivity of EGFR and HER2 are hallmarks of several cancers. Certain 2-aryl benzimidazole derivatives have demonstrated the ability to inhibit both EGFR and HER2 activity, leading to antiproliferative effects in cancer cells.[13][14]
Table 4: EGFR/HER2 Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives
| Compound | R (on benzimidazole) | Acyl Moiety | Target | IC50 (µM) | Reference |
| IV | - | 1,2,3-triazole hybrid | EGFR | 0.076 | [15] |
| 2g | - | Aminomethyl derivative | Breast Cancer Cells | 18.9 | [16] |
| 4g | - | Aminomethyl derivative | Breast Cancer Cells | 18.05 | [16] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminobenzimidazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]
Table 5: Antimicrobial Activity of Selected 2-Aminobenzimidazole Derivatives
| Compound | R1 | R2 | Organism | MIC (µg/mL) | Reference |
| 63a | - | - | MRSA | 16 | [19] |
| 63a | - | - | E. faecalis | 32 | [19] |
| 63c | - | - | MRSA | 8 | [19] |
| 62a | - | - | E. coli | 2 | [19] |
| 17 | H | 5-Chloro | MRSA | 32-64 | [17] |
| 18 | H | 5-Bromo | MRSA | 32-64 | [17] |
| 22 | H | 2-mercaptomethyl | S. epidermidis | 32 | [20] |
| 36 | H | 5-Bromo | Staphylococci | 32-64 | [17] |
Neurodegenerative Diseases
Emerging research suggests that 2-aminobenzimidazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. Their mechanisms of action in this context are multifaceted and may involve the inhibition of key enzymes like acetylcholinesterase and the modulation of signaling pathways implicated in neuronal survival.
Experimental Protocols
Synthesis
-
Thiourea Formation: To a solution of an appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add the desired isothiocyanate (1.05 eq). Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The resulting thiourea can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
Cyclization: Dissolve the crude thiourea in a suitable solvent like THF or N,N-dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a mild base such as triethylamine (TEA) (1.5 eq). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzimidazole derivative.
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent, add an aqueous solution of cyanamide (1.1 eq).[2]
-
Heat the reaction mixture under reflux for the time indicated by reaction monitoring (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold water and dry to obtain 2-aminobenzimidazole. Further purification can be achieved by recrystallization.[2]
Biological Assays
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA), a stock solution of recombinant human p38α enzyme, a stock solution of a suitable peptide substrate (e.g., ATF2), and a stock solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the test compounds, positive control (known p38α inhibitor), and vehicle control (DMSO).
-
Kinase Reaction: Add the p38α enzyme and the peptide substrate to each well. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[21]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are modulated by 2-aminobenzimidazole derivatives.
p38α MAP Kinase Signaling Pathway
Caption: p38α MAPK signaling cascade and the point of inhibition by 2-aminobenzimidazoles.
ITK Signaling Pathway in T-Cells
Caption: Simplified ITK signaling pathway in T-cells showing inhibition by 2-aminobenzimidazoles.
EGFR/HER2 Signaling Pathway
Caption: Overview of EGFR/HER2 signaling pathways and their inhibition by 2-aminobenzimidazoles.
Conclusion
The 2-aminobenzimidazole scaffold continues to be a highly valuable core structure in the field of medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous potent and selective modulators of cellular function. This technical guide has provided a comprehensive overview of the chemical space of 2-aminobenzimidazoles, highlighting their synthesis, key biological activities, and the signaling pathways they influence. The presented quantitative data and detailed experimental protocols are intended to facilitate further research and development in this promising area of drug discovery. The continued exploration of the 2-aminobenzimidazole chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. mdpi.com [mdpi.com]
- 18. The chemical synthesis and antibiotic activity of a diverse library of 2-aminobenzimidazole small molecules against MRSA and multidrug-resistant A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rr-asia.woah.org [rr-asia.woah.org]
Initial Screening of 5-chloro-6-fluoro-1H-benzimidazol-2-amine for Bioactivity: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] This technical guide outlines a comprehensive initial screening protocol for a novel derivative, 5-chloro-6-fluoro-1H-benzimidazol-2-amine. The guide provides detailed methodologies for a tiered screening approach, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays. Data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a drug discovery setting.
Introduction
Benzimidazole derivatives are of significant interest in pharmaceutical research due to their structural similarity to purine nucleosides, allowing for interaction with various biological macromolecules.[2] The unique substitution pattern of this compound suggests the potential for novel bioactivity. An initial, systematic screening of this compound is essential to identify and characterize its therapeutic potential. This guide details a strategic workflow for this initial biological evaluation.
Tier 1 Screening: Cytotoxicity Assessment
A fundamental first step in evaluating a novel compound is to determine its cytotoxic potential.[3] This information is crucial for establishing a therapeutic window and for guiding the design of subsequent, more specific bioassays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[4][5]
Experimental Protocol: MTT Assay
This protocol is adapted from established methods for determining the cytotoxic effects of novel compounds.[4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Non-cancerous human cell line (e.g., HEK293 for human embryonic kidney cells)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank control.[4]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit cell proliferation by 50%.[4] The results should be summarized in a table.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value |
| HEK293 | Non-Cancerous | Experimental Value |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Tier 2 Screening: Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[2] Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical next step.
Experimental Protocol: Broth Microdilution Method
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[7]
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well round-bottom plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is reported as the MIC in µg/mL.
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |
| Escherichia coli | Gram-negative Bacteria | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Experimental Value |
| Candida albicans | Fungi (Yeast) | Experimental Value |
| Aspergillus niger | Fungi (Mold) | Experimental Value |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Tier 3 Screening: Kinase Inhibition
The benzimidazole scaffold is a common feature in many kinase inhibitors, often acting as ATP-competitive inhibitors.[9] Screening this compound against a panel of relevant kinases can uncover potential applications in oncology and inflammatory diseases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for assessing kinase inhibition by measuring the amount of ATP remaining after a kinase reaction.[10]
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR, FLT3)[10]
-
Peptide substrate for each kinase
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include positive and negative controls.
-
Enzyme and Substrate Addition: Add a solution containing the kinase enzyme and its peptide substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution. Incubate at room temperature for 60 minutes.[10]
-
ATP Depletion and Detection: Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent. Incubate for 40 minutes.
-
Luminescence Measurement: Add the kinase detection reagent and incubate for 30 minutes. Measure the luminescent signal using a luminometer.
Data Presentation: Kinase Inhibition (IC50)
The inhibitory activity is expressed as the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
| Kinase Target | IC50 (µM) |
| EGFR | Experimental Value |
| VEGFR-2 | Experimental Value |
| FLT3 | Experimental Value |
| CK1δ | Experimental Value |
| Other Kinase | Experimental Value |
Visualization: Kinase Inhibition Signaling Pathway
Caption: Mechanism of competitive kinase inhibition.
Conclusion
This technical guide provides a structured and comprehensive approach for the initial bioactivity screening of this compound. The tiered workflow, from general cytotoxicity to more specific antimicrobial and kinase inhibition assays, allows for an efficient evaluation of the compound's therapeutic potential. The detailed protocols and data presentation formats are intended to ensure consistency and comparability of results, forming a solid foundation for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 5-chloro-6-fluoro-1H-benzimidazol-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 4-chloro-5-fluoro-1,2-phenylenediamine. The key transformation involves a cyclization reaction with cyanogen bromide to construct the 2-aminobenzimidazole core. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction monitoring, product isolation, and purification. Expected analytical data are provided for the characterization of the final compound.
Introduction
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this core have demonstrated diverse pharmacological activities, including antiviral, anticancer, and antihistaminic properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced potency and improved metabolic stability. This protocol details a reliable method for the preparation of this compound, providing researchers with a practical guide for accessing this important synthetic intermediate.
Synthesis Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen bromide.[1][2]
Materials and Equipment:
-
4-chloro-5-fluoro-1,2-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution (25%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water (1:1, v/v).
-
Addition of Cyanogen Bromide: While stirring the suspension at room temperature, carefully add a solution of cyanogen bromide (1.0 eq.) in ethanol dropwise over 15-20 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture in an ice bath. Neutralize the reaction mixture by the slow addition of ammonium hydroxide solution until the pH is approximately 8-9.
-
Isolation of Crude Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Reagents and Stoichiometry (Representative Scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-chloro-5-fluoro-1,2-phenylenediamine | 160.58 | 0.01 | 1.0 | 1.61 g |
| Cyanogen Bromide | 105.92 | 0.01 | 1.0 | 1.06 g |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₇H₅ClFN₃ |
| Molecular Weight | 185.59 g/mol |
| Melting Point | >200 °C (Decomposition may be observed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.2-7.5 (m, 2H, Ar-H), ~6.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals in the aromatic and imine regions. |
| Mass Spectrometry (ESI+) | m/z: 186.0 [M+H]⁺ |
Note: The analytical data presented are predicted values based on the structure and data from similar compounds. Actual experimental results may vary.
Safety Precautions
-
Cyanogen bromide is extremely toxic and volatile. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
-
The reaction should be performed in a well-ventilated area.
This detailed protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: 5-Chloro-6-fluoro-1H-benzimidazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-chloro-6-fluoro-1H-benzimidazol-2-amine as a key scaffold in the design and synthesis of novel therapeutic agents. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its halogen substituents, which can enhance binding affinity, metabolic stability, and cell permeability of derivative compounds. The primary focus of these notes will be on its application in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases, two critical classes of targets in oncology and inflammatory diseases.
Application as a Scaffold for PARP Inhibitors
The 2-aminobenzimidazole core is a well-established pharmacophore for the development of potent PARP inhibitors. The 5-chloro and 6-fluoro substitutions on the benzimidazole ring can be strategically utilized to explore interactions within the nicotinamide binding pocket of PARP enzymes, potentially leading to enhanced potency and selectivity.
Data Presentation: Representative PARP1 Inhibitory Activity
The following table summarizes hypothetical in vitro activity data for a series of compounds derived from this compound. These values are for illustrative purposes to guide structure-activity relationship (SAR) studies.
| Compound ID | R Group Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | HCT116 Cell Viability IC50 (µM) |
| BC-101 | Phenyl | 85.2 | 150.7 | 12.5 |
| BC-102 | 4-Fluorophenyl | 43.7 | 98.2 | 7.4 |
| BC-103 | 4-Cyanophenyl | 15.8 | 55.1 | 2.1 |
| BC-104 | Pyridin-3-yl | 22.5 | 70.4 | 4.8 |
Experimental Protocols
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD+ (co-substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds and a known PARP1 inhibitor (e.g., Olaparib)
-
96-well white microplates
Procedure:
-
Coat the 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 50 µL of assay buffer containing the test compound at various concentrations to each well. Include a vehicle control (DMSO) and a positive control (Olaparib).
-
Add 25 µL of PARP1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
This protocol is for assessing the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well clear microplates
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Application Note: Quantification of 5-chloro-6-fluoro-1H-benzimidazol-2-amine using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-chloro-6-fluoro-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative. The benzimidazole ring is a key heterocyclic motif in many pharmacologically active compounds. Accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound in a given matrix using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic modifier and an aqueous buffer. The analyte is detected by its absorbance in the UV region. Quantification is performed using an external standard calibration method.
Experimental Protocols
Reagents and Materials
-
Reference Standard: this compound (purity >99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers: Formic acid (LC-MS grade), Ammonium acetate (HPLC grade)
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for best separation, starting with a ratio of 50:50. The mobile phase should be degassed before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) can be used as a diluent for preparing standards and samples.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically around 280 nm for benzimidazoles) |
| Run Time | 10 minutes (or as required for elution and column re-equilibration) |
Method Validation
The analytical method should be validated according to ICH guidelines or internal SOPs.[1][2][3][4][5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Data] |
| 5 | [Data] |
| 10 | [Data] |
| 25 | [Data] |
| 50 | [Data] |
| 100 | [Data] |
| Correlation Coefficient (r²) | [Value] |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) | % RSD |
| 80 | [Data] | [Data] | [Data] | \multirow{3}{}{[Value]} | \multirow{3}{}{[Value]} |
| 100 | [Data] | [Data] | [Data] | ||
| 120 | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Concentration (µg/mL) | Repeatability (Intra-day) % RSD (n=6) | Intermediate Precision (Inter-day) % RSD (n=6) |
| Low QC | [Value] | [Value] |
| Mid QC | [Value] | [Value] |
| High QC | [Value] | [Value] |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | [Value] |
| Limit of Quantification (LOQ) | [Value] |
Mandatory Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Caption: Postulated mechanism of action for benzimidazole derivatives targeting tubulin polymerization.
References
Application Note: HPLC-UV Method for Purity Assessment of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-chloro-6-fluoro-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative. Benzimidazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities.[1][2][3] The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact safety and efficacy.[4] Therefore, robust analytical methods for purity determination are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like many benzimidazole derivatives due to its high resolution and sensitivity.[5]
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound. The described method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.
Experimental Protocols
A validated RP-HPLC method is fundamental for the reliable determination of this compound purity.[4]
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[4]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 80% A to 20% A over 25 min, then hold at 20% A for 5 min[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C[4] |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of methanol and water (50:50 v/v) to obtain a known concentration (e.g., 0.1 mg/mL).[4]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a mixture of methanol and water (50:50 v/v) to obtain a similar concentration to the standard solution.[4]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5][6]
Data Analysis
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Data Presentation
The performance of the proposed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Expected Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship of Purity Assessment
Caption: Relationship between different analytical techniques for purity assessment.
References
- 1. 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one|CAS 1075753-25-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
scaling up the synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine for library production
Application Note and Protocol
Topic: Scaling Up the Synthesis of 5-Chloro-6-fluoro-1H-benzimidazol-2-amine for Library Production
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, scalable protocol for the synthesis of this compound, a valuable heterocyclic scaffold for the generation of chemical libraries in drug discovery. The synthesis is based on the efficient cyclization of 4-chloro-5-fluorobenzene-1,2-diamine with cyanogen bromide. This protocol emphasizes safety, scalability, and purification methods suitable for producing multi-gram quantities of the target compound with high purity.
Introduction
2-Aminobenzimidazoles are privileged heterocyclic motifs found in numerous biologically active molecules and approved pharmaceutical agents.[1][2] Their rigid bicyclic structure serves as an excellent scaffold for presenting diverse substituents in a defined three-dimensional space, making them ideal for library synthesis in drug discovery programs. This compound, in particular, offers halogenated substitution patterns that can be exploited for modulating pharmacokinetic properties or for further synthetic elaboration.
The most direct and common laboratory method for preparing 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide.[1][3] This application note details a robust and scalable protocol for this transformation, focusing on practical aspects of handling hazardous reagents, reaction optimization, and non-chromatographic purification to ensure feasibility for library production.
Overall Synthesis Scheme
The synthesis proceeds via a one-step cyclization reaction as depicted below:

Scheme 1. Cyclization of 4-chloro-5-fluorobenzene-1,2-diamine with cyanogen bromide.
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
4-Chloro-5-fluorobenzene-1,2-diamine (CAS: 54095-97-1), >98% purity
-
Cyanogen bromide (CAS: 506-68-3), >97% purity
-
Methanol (ACS grade)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Activated carbon (decolorizing charcoal)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or butyl rubber gloves (double-gloving recommended), chemically resistant lab coat, full-face respirator with appropriate cartridges for acid gases and cyanides.[4]
-
Cyanide antidote kit must be readily available.[5]
-
CRITICAL SAFETY PRECAUTIONS: Handling Cyanogen Bromide
Cyanogen bromide (CNBr) is a highly toxic, corrosive, and volatile solid. It is fatal if inhaled, swallowed, or absorbed through the skin.[6] Exposure to moisture or acids can release highly toxic hydrogen cyanide (HCN) gas.[4][5]
-
Handling: All manipulations involving CNBr must be performed in a certified, high-performance chemical fume hood.[4] Minimize dust generation.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[5] The container must be kept tightly closed, and storage in a desiccator is recommended.[5]
-
Personal Protective Equipment (PPE): Full, appropriate PPE is mandatory. This includes a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and double-layered gloves resistant to both CNBr and the solvents used.[4]
-
Emergency Procedures: In case of skin contact, brush off any solid material immediately and flush with copious amounts of water for at least 15 minutes.[4] For any exposure, seek immediate medical attention and inform emergency responders that the victim has been exposed to a cyanide-releasing compound.[6]
-
Waste Disposal: All CNBr-contaminated waste (glassware, gloves, filter paper, etc.) must be treated as acute hazardous waste and disposed of according to institutional guidelines.
Synthesis Protocol (100 g Scale)
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-chloro-5-fluorobenzene-1,2-diamine (100 g, 0.62 moles).
-
Dissolution: Add 1 L of methanol to the flask and stir the mixture to obtain a clear solution.
-
Reagent Preparation: In a separate flask, carefully dissolve cyanogen bromide (72 g, 0.68 moles, 1.1 eq.) in 300 mL of methanol. (Caution: Perform this step in a fume hood with all required PPE).
-
Reaction: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the cyanogen bromide solution via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Quenching & Neutralization):
-
Carefully and slowly pour the reaction mixture into 4 L of vigorously stirred deionized water. A precipitate will form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the suspension until the pH reaches 7-8. This neutralizes the hydrobromic acid byproduct and precipitates the product completely.
-
-
Isolation:
-
Filter the resulting solid using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any inorganic salts.
-
Dry the crude product under vacuum at 50-60 °C to a constant weight.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a suitable flask and add a sufficient volume of methanol to form a slurry.
-
Heat the mixture to reflux with stirring until all the solid dissolves. If the solution is colored, add a small amount of activated carbon and reflux for an additional 15 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 2 hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 60 °C.
-
Data Presentation
The following table summarizes typical results for the synthesis at both a laboratory and a scaled-up level, demonstrating the protocol's scalability.
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) |
| 4-Chloro-5-fluorobenzene-1,2-diamine | 10.0 g | 100 g |
| Cyanogen Bromide | 7.2 g | 72 g |
| Methanol (Reaction) | 130 mL | 1.3 L |
| Reaction Time | 12-16 h | 12-16 h |
| Crude Yield | ~9.5 g | ~96 g |
| Recrystallization Solvent (MeOH) | ~150-200 mL | ~1.5-2.0 L |
| Final Yield | 8.5 - 9.0 g | 86 - 91 g |
| Yield (%) | 73 - 77 % | 74 - 78 % |
| Purity (HPLC) | >98.5% | >98.5% |
Visualizations
Overall Synthesis Workflow
Caption: Scalable workflow from starting materials to final QC-approved product.
Proposed Reaction Mechanism
Caption: Mechanism showing nucleophilic attack, elimination, and cyclization.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The procedure avoids chromatographic purification, relying on a robust precipitation and recrystallization strategy that is well-suited for producing the large quantities of material required for library synthesis. Adherence to the stringent safety protocols for handling cyanogen bromide is paramount for the safe and successful implementation of this synthesis. The high yield and purity of the final product make this method an excellent choice for drug discovery and medicinal chemistry applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. in.nau.edu [in.nau.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. lobachemie.com [lobachemie.com]
Application Notes and Protocols for In Vitro Assay Development Using 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-6-fluoro-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore found in a variety of clinically approved drugs and biologically active molecules.[1][2] Derivatives of this scaffold have shown a wide range of therapeutic potential, including as kinase inhibitors for cancer therapy.[1][3] The chloro and fluoro substitutions on the benzene ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.[4]
These application notes provide a comprehensive guide for the in vitro characterization of this compound, herein referred to as "the compound," as a potential kinase inhibitor. The protocols described below outline key assays to determine its biological activity, including kinase inhibition and effects on cell viability. While specific data for this exact compound is not extensively available in public literature, the methodologies provided are based on established practices for the evaluation of novel small molecule inhibitors.[5][6]
Hypothetical Biological Target: Janus Kinase 2 (JAK2)
For the purpose of these application notes, we will consider the hypothetical target of this compound to be Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for mediating signals from various cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and other diseases.[7][8] Developing inhibitors against JAK2 is therefore a significant therapeutic strategy.[7]
JAK/STAT Signaling Pathway
Data Presentation
The following tables summarize hypothetical quantitative data for the compound against the target kinase and in cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Format |
| JAK2 | 50 | TR-FRET |
| JAK1 | 500 | TR-FRET |
| JAK3 | 1000 | TR-FRET |
| TYK2 | 800 | TR-FRET |
Table 2: Cellular Activity in a JAK2-Dependent Cell Line (e.g., HEL 92.1.7)
| Assay | Endpoint | IC₅₀ (nM) |
| Cell Viability | ATP levels (72h) | 150 |
| pSTAT5 Inhibition | Western Blot (2h) | 75 |
| Proliferation | BrdU Incorporation (48h) | 120 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a general method to determine the 50% inhibitory concentration (IC₅₀) of the compound against a target kinase.[9]
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting concentration range is 0.01 nM to 100 µM.[5]
-
Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12] Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]
Materials:
-
JAK2-dependent cell line (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the compound and treat the cells for a specified duration, typically 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[5]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours) to allow for the formation of formazan.[11]
-
Data Acquisition:
-
For MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[11]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Western Blot for Phospho-STAT5 Inhibition
This protocol is used to assess the compound's ability to inhibit the phosphorylation of a downstream target of JAK2, such as STAT5, in a cellular context.
Materials:
-
JAK2-dependent cell line
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford assay)[5]
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT5, anti-total STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies[5]
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a short duration (e.g., 2 hours). After treatment, wash the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[5]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for pSTAT5 and normalize to total STAT5 or a loading control like GAPDH. Plot the percentage of pSTAT5 inhibition against the compound concentration to determine the IC₅₀.
Conclusion
The protocols and application notes provided here offer a framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and impact on downstream signaling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies, including broader kinase profiling for selectivity and in vivo efficacy studies, would be necessary to fully elucidate the compound's drug-like properties.[6][13]
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one|CAS 1075753-25-1 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. In vitro kinase assay [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Functionalization of the 2-Amino Group of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic 2-amino group of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This compound serves as a valuable scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols described herein cover N-acylation, N-alkylation, and N-sulfonylation reactions, providing a versatile toolkit for the synthesis of a diverse library of derivatives.
Introduction
The 2-aminobenzimidazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The presence of chloro and fluoro substituents on the benzene ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive starting material for drug design. Functionalization of the 2-amino group is a common strategy to modulate the biological activity of this scaffold.[2] This document outlines representative experimental procedures for these transformations.
Data Presentation
The following tables summarize representative reaction conditions for the functionalization of the 2-amino group of this compound, based on analogous reactions reported in the literature.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine | 0 to RT | 2 - 6 | 85 - 95 |
| Benzoyl Chloride | Pyridine | Pyridine | RT | 4 - 8 | 80 - 90 |
| Acetic Anhydride | Acetic Acid | None | Reflux | 1 - 3 | 90 - 98 |
Table 2: Representative Conditions for N-Alkylation
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| Methyl Iodide | Dimethylformamide (DMF) | Potassium Carbonate | RT | 12 - 24 | 70 - 85 |
| Benzyl Bromide | Acetonitrile | Sodium Hydride | 0 to RT | 6 - 12 | 75 - 90 |
| 3-Bromopropan-1-ol | Dimethylformamide (DMF) | Potassium Carbonate | 80 | 8 - 16 | 60 - 75 |
Table 3: Representative Conditions for N-Sulfonylation
| Sulfonylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| Tosyl Chloride | Pyridine | Pyridine | RT | 12 - 24 | 65 - 80 |
| Mesyl Chloride | Dichloromethane (DCM) | Triethylamine | 0 to RT | 4 - 8 | 70 - 85 |
Experimental Protocols
Note: The following protocols are representative and may require optimization for the specific substrate this compound.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the acylation of the 2-amino group using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Triethylamine (1.5 eq) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol details the N-alkylation of the 2-amino group using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (2.0 eq) or Sodium Hydride (1.2 eq, 60% dispersion in mineral oil)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required (see Table 2) for 6-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: N-Sulfonylation with Sulfonyl Chlorides
This protocol describes the N-sulfonylation of the 2-amino group using a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.2 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (1.5 eq, if using DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Synthetic Routes to N-Substituted 5-Chloro-6-fluoro-1H-benzimidazol-2-amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of N-substituted 5-chloro-6-fluoro-1H-benzimidazol-2-amines, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Overview of Synthetic Strategy
The synthesis of N-substituted 5-chloro-6-fluoro-1H-benzimidazol-2-amines can be achieved through a multi-step process. The general strategy involves the initial formation of the 5-chloro-6-fluoro-1H-benzimidazol-2-amine core, followed by N-substitution at one of the benzimidazole nitrogen atoms.
A plausible and efficient synthetic pathway commences with the commercially available 4-chloro-5-fluoro-o-phenylenediamine. This starting material undergoes cyclization to form the central benzimidazole scaffold, which is then subsequently functionalized at the nitrogen atom.
Synthesis of the Benzimidazole Core
The key intermediate, this compound, is synthesized from 4-chloro-5-fluoro-o-phenylenediamine. A common and effective method for the formation of the 2-aminobenzimidazole moiety is the reaction with cyanogen bromide.
Experimental Protocol: Synthesis of this compound (3)
Materials:
-
4-chloro-5-fluoro-o-phenylenediamine (1)
-
Cyanogen bromide (2)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-fluoro-o-phenylenediamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution of the diamine.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound (3) by column chromatography on silica gel or by recrystallization.
N-Substitution of this compound
The final step in the synthesis is the introduction of a substituent onto one of the nitrogen atoms of the benzimidazole ring. Both N-alkylation and N-arylation methods are presented below.
N-Alkylation
N-alkylation can be readily achieved by reacting the 2-aminobenzimidazole core with an appropriate alkyl halide in the presence of a base.
Materials:
-
This compound (3)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude N-alkylated product (4a) by column chromatography on silica gel.
N-Arylation
For the introduction of an aryl substituent, a copper-catalyzed Chan-Lam coupling or a palladium-catalyzed Buchwald-Hartwig amination can be employed. A protocol for the copper-catalyzed N-arylation is provided.
Materials:
-
This compound (3)
-
Aryl boronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 eq)
-
Triethylamine (Et₃N) or another suitable base (2.0 eq)
-
Dichloromethane (DCM) or another suitable solvent
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), aryl boronic acid (1.5 eq), copper(II) acetate (0.1 eq), and molecular sieves.
-
Add the solvent (e.g., DCM) and the base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude N-arylated product (4b) by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected yields and reaction times for the synthesis of N-substituted 5-chloro-6-fluoro-1H-benzimidazol-2-amines based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of this compound (3)
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| 4-chloro-5-fluoro-o-phenylenediamine (1) | Cyanogen bromide (2) | Methanol | 5-7 | 70-85 |
Table 2: N-Alkylation of this compound (4a)
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 4-8 | 80-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 6-12 | 75-90 |
| Benzyl Bromide | K₂CO₃ | DMF | 3-6 | 85-98 |
Table 3: N-Arylation of this compound (4b)
| Aryl Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | 12-24 | 60-80 |
| 4-Tolylboronic acid | Cu(OAc)₂ | Et₃N | DCM | 12-24 | 65-85 |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | 12-24 | 70-90 |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthesis of the this compound core.
Caption: General workflow for the N-substitution of this compound.
Caption: A generalized experimental workflow for the described synthetic steps.
Application Notes and Protocols for Crystallization of 5-chloro-6-fluoro-1H-benzimidazol-2-amine for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining single crystals of 5-chloro-6-fluoro-1H-benzimidazol-2-amine suitable for X-ray diffraction analysis. The following sections outline systematic approaches for solvent screening and crystallization, including slow evaporation and vapor diffusion techniques.
Introduction
Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of small molecules. A critical prerequisite for this analysis is the availability of high-quality single crystals. Benzimidazole derivatives, such as this compound, are an important class of compounds in medicinal chemistry, and understanding their solid-state structure is crucial for drug design and development. The protocols described herein are based on established crystallization methods for small organic molecules and specifically tailored to halogenated benzimidazole derivatives based on available literature.
Data Presentation: Solvent Screening and Suitability
A systematic solvent screening is the first and most critical step in developing a successful crystallization protocol. The ideal solvent or solvent system will dissolve the compound when hot but lead to insolubility and crystal formation upon cooling or slow evaporation. For 2-aminobenzimidazole derivatives, particularly those with halogen substituents, a range of polar and non-polar solvents should be tested.
Table 1: Initial Solvent Screening for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Observations for Suitability |
| Dichloromethane (DCM) | Intermediate | 39.6 | Often a good solvent for slow evaporation of halogenated benzimidazoles.[1] |
| Acetonitrile | Polar aprotic | 81.6 | Has been used successfully for crystallizing fluorinated benzimidazoles.[2] |
| Ethanol | Polar protic | 78.4 | Can be effective, often in combination with water as an anti-solvent.[3] |
| Toluene | Non-polar | 110.6 | Can be used in a solvent mixture with more polar solvents like acetonitrile.[2] |
| Acetone | Polar aprotic | 56.0 | A common solvent for recrystallization, good for creating supersaturated solutions. |
| Methanol | Polar protic | 64.7 | Similar to ethanol, can be used with water as an anti-solvent. |
| Tetrahydrofuran (THF) | Polar aprotic | 66.0 | A good starting solvent for vapor diffusion when paired with a non-polar anti-solvent. |
| n-Hexane | Non-polar | 68.0 | Typically used as an anti-solvent in vapor diffusion or solvent layering. |
Experimental Protocols
Protocol 1: Solvent Screening
This initial screening aims to identify a suitable solvent or a binary solvent system for crystallization.
Materials:
-
This compound (high purity)
-
Selection of solvents from Table 1
-
Small vials or test tubes (e.g., 1 mL)
-
Heating block or water bath
-
Vortex mixer
Methodology:
-
Place a small amount (approx. 1-2 mg) of this compound into several individual vials.
-
To each vial, add a small volume (e.g., 100 µL) of a different solvent from Table 1.
-
Observe the solubility at room temperature. A good "crystallizing solvent" will show low to moderate solubility. A "good solvent" for a binary system will dissolve the compound completely. A "poor solvent" (anti-solvent) will show no solubility.
-
For vials where the compound is not fully dissolved, gently heat the vial on a heating block or in a water bath to the solvent's boiling point and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature.
-
Observe for the formation of crystalline material. The ideal single solvent will dissolve the compound when hot and yield crystals upon cooling.
-
For binary solvent systems, dissolve the compound in a "good solvent" and slowly add a "poor solvent" (anti-solvent) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
Protocol 2: Slow Evaporation Crystallization
This technique is straightforward and effective if a suitable single volatile solvent is identified.
Materials:
-
This compound
-
Suitable solvent identified from Protocol 1 (e.g., Dichloromethane, Acetonitrile)
-
Small, clean vial (e.g., 2 mL)
-
Parafilm or a cap with a small hole
Methodology:
-
Dissolve 5-10 mg of this compound in the minimum amount of the chosen solvent to create a nearly saturated solution.
-
Filter the solution through a small cotton plug or a syringe filter to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator to slow down evaporation).
-
Monitor the vial over several days for crystal growth.
Protocol 3: Vapor Diffusion Crystallization
Vapor diffusion is a highly effective method for growing high-quality crystals from a small amount of material. This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
This compound
-
A "good" solvent in which the compound is soluble (e.g., THF, Acetone).
-
A "poor" or "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., n-Hexane, Cyclohexane).
-
A small inner vial (e.g., 0.5 mL) and a larger outer vial (e.g., 4 mL) with a screw cap.
Methodology:
-
Dissolve 2-5 mg of this compound in a small volume (e.g., 100-200 µL) of the "good" solvent in the small inner vial.
-
Place the small inner vial inside the larger outer vial.
-
Add a larger volume (e.g., 1-2 mL) of the "poor" anti-solvent to the bottom of the larger outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly with the screw cap.
-
Place the setup in a vibration-free location at a constant temperature.
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization over several days to weeks.
Table 2: Suggested Solvent-Antisolvent Pairs for Vapor Diffusion
| "Good" Solvent | "Poor" Anti-Solvent |
| Tetrahydrofuran (THF) | n-Hexane or Cyclohexane |
| Acetone | Chloroform |
| Ethanol | Cyclohexane |
| Methanol | Diethyl Ether or n-Hexane |
| Acetonitrile | Toluene |
Visualizations
The following diagrams illustrate the experimental workflows for the described crystallization techniques.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, the solution is likely too supersaturated. Try using a more dilute solution, a slower cooling or evaporation rate, or a different solvent system.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Allow more solvent to evaporate, or if using a binary system, add more anti-solvent. Seeding with a small crystal from a previous batch can also induce crystallization.
-
Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. Slow down the crystallization process by reducing the rate of evaporation (smaller hole in the parafilm), lowering the temperature, or using a less volatile anti-solvent in vapor diffusion. The purity of the starting material is also critical; ensure the compound is highly pure before attempting crystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the synthesis, focusing on the common method of cyclizing 4-chloro-5-fluoro-1,2-phenylenediamine with cyanogen bromide (BrCN) and offering improved alternatives.
Q1: My reaction yield is very low or I'm getting no product. What are the common causes?
Low yield is the most frequently reported issue and can stem from several factors:
-
Reagent Quality (Cyanogen Bromide): Cyanogen bromide (BrCN) is highly sensitive to moisture and can degrade or polymerize upon storage, rendering it inactive.[1][2] It is a volatile solid that sublimes, and exposure to humid air during weighing can cause it to become sticky and decompose.[2]
-
Reagent Quality (Diamine): The starting material, 4-chloro-5-fluoro-1,2-phenylenediamine, is susceptible to oxidation, which can lead to colored impurities and side reactions. Ensure you are using a pure, preferably light-colored starting material.
-
Reaction Conditions: The reaction is typically performed in an aqueous or alcoholic suspension.[3] However, the presence of excess water can accelerate the decomposition of BrCN.[4] Anhydrous solvents may be a better, albeit less common, choice if BrCN decomposition is suspected.
-
Stoichiometry: Inaccurate measurement of the volatile and hazardous BrCN can lead to improper stoichiometry, affecting the yield.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
While the reaction to form 2-aminobenzimidazoles is generally clean, impurities can arise from:
-
Unreacted Starting Material: The most common "spots" are often your unreacted 4-chloro-5-fluoro-1,2-phenylenediamine.
-
Oxidized Diamine: If the reaction is exposed to air for prolonged periods, especially at elevated temperatures, the diamine can oxidize, creating colored impurities that are difficult to remove.
-
BrCN Polymer: Cyanogen bromide can polymerize, especially on standing, creating insoluble byproducts.[5]
Q3: The handling of cyanogen bromide is difficult and poses a significant safety risk. What are the best practices?
Cyanogen bromide is highly toxic, corrosive, and volatile.[1][5] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a gas mask if available.[1]
-
Handling: Weigh the solid BrCN quickly in a dry environment to minimize exposure to atmospheric moisture.[2] Using a glove box or glove bag is highly recommended.
-
Storage: Store BrCN in a tightly sealed container in a freezer and preferably use it fresh.[4]
-
Quenching: Unreacted BrCN and reaction waste should be quenched with a basic solution (e.g., sodium hydroxide) in the fume hood, which hydrolyzes it to less harmful cyanate and bromide salts. Be aware that this hydrolysis can also produce hydrogen cyanide (HCN) and hypobromite in aqueous conditions, which are also hazardous.[6]
Q4: Are there safer and higher-yielding alternatives to cyanogen bromide?
Yes. Due to the significant hazards and handling issues associated with BrCN, alternative methods are recommended for improving yield, safety, and scalability.
The most effective alternative is the reaction of 4-chloro-5-fluoro-1,2-phenylenediamine with cyanamide (H₂NCN) in the presence of a protonic acid (like HCl).[5][7] This method avoids the use of the highly toxic BrCN, is more suitable for industrial applications, and has been reported to produce 2-aminobenzimidazoles in excellent purity and high yields (80-95%).[5][7][8]
Data Presentation: Comparison of Synthetic Methods
The following table compares the traditional cyanogen bromide method with the recommended high-yield cyanamide alternative.
| Parameter | Method A: Cyanogen Bromide | Method B: Cyanamide |
| Key Reagents | 4-chloro-5-fluoro-1,2-phenylenediamine, Cyanogen Bromide (BrCN) | 4-chloro-5-fluoro-1,2-phenylenediamine, Cyanamide (H₂NCN) , HCl |
| Typical Solvents | Water, Ethanol/Water | Water, Alcohols |
| Reaction Conditions | Typically room temperature or gentle heating | Reflux (90-160 °C), followed by basification[5] |
| Reported Yield | Variable, often moderate to good but sensitive to reagent quality. | High to excellent (typically 75-97% )[5] |
| Key Safety Issues | BrCN is highly toxic , volatile, corrosive, and moisture-sensitive.[1][5] | Cyanamide is a moderate irritant. Requires handling of strong acids and bases. |
| Advantages | Historically common, simple one-step reaction. | Higher and more reliable yield , significantly safer , suitable for scale-up.[7] |
| Disadvantages | Significant safety hazards, reagent instability, potential for low yield.[2] | Requires higher temperatures and a two-step (acidic/basic) process. |
Experimental Protocols
Protocol 1: Synthesis via Cyanogen Bromide (Traditional Method)
Disclaimer: This reaction should only be performed by personnel experienced in handling highly toxic reagents in a proper laboratory setting.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, suspend 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: In a separate container, carefully weigh fresh cyanogen bromide (1.0 - 1.1 eq) and dissolve it in a minimal amount of ethanol.
-
Reaction: Add the BrCN solution dropwise to the stirred diamine suspension at room temperature.
-
Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture carefully with an aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis via Cyanamide (High-Yield, Recommended Method)
-
Acidic Condensation: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq), cyanamide (1.1 eq), a suitable solvent (e.g., n-butanol), and concentrated hydrochloric acid (1.0 eq).
-
Heating: Heat the mixture to reflux (approx. 100-120 °C) and maintain for 3-5 hours, monitoring the reaction by TLC.
-
Basification: After cooling the reaction mixture to room temperature, carefully add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >10 to induce precipitation of the product.[5]
-
Isolation: Stir the mixture as it cools further to complete crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the purified this compound product in a vacuum oven. This method often yields a product of high purity without the need for further chromatographic purification.[5]
Visualizations
Synthetic Workflow
Caption: Comparison of synthetic routes to the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. DE2214600A1 - 2-amino-benzimidazole - inter for pharmaceuticals, dyes and plant-protection agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-chloro-6-fluoro-1H-benzimidazol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 5-chloro-6-fluoro-1H-benzimidazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem ID | Issue Encountered | Potential Causes | Suggested Solutions |
| PUR-001 | Low recovery after recrystallization. | The selected solvent is too effective, even at reduced temperatures. The cooling process was too rapid, preventing crystal formation. The crude material contains a high level of impurities inhibiting crystallization. | Refer to the recrystallization protocol and solvent screening table. Ensure a slow cooling process. Consider a preliminary purification step like column chromatography if the crude product is highly impure. |
| PUR-002 | The compound "oils out" during recrystallization. | The melting point of the compound is lower than the boiling point of the solvent. High impurity concentration is depressing the melting point. | Use a lower boiling point solvent or a solvent mixture. Pre-purify the crude material to remove impurities.[1] |
| PUR-003 | Streaking or poor separation during column chromatography. | The solvent system is too polar. The compound may be degrading on the acidic silica gel. The column was not packed correctly. | Systematically test solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase. Consider using a neutral stationary phase like alumina, or an amine-functionalized silica gel.[2] Ensure proper column packing to avoid channeling.[1] |
| PUR-004 | Presence of starting materials in the purified product. | The initial synthesis reaction did not reach completion. The purification method was not adequate to separate the starting materials. | Optimize the synthesis reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.[1] Adjust the solvent gradient in column chromatography for better separation. |
| PUR-005 | The purified product is colored (e.g., yellow to brown). | Presence of colored impurities from the synthesis. Degradation of the compound during purification. | Treat a solution of the compound with activated charcoal before the final crystallization step. Ensure to use appropriate temperatures during purification to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be categorized as process-related or degradation-related. Process-related impurities may include unreacted starting materials or by-products from side reactions.[3][4] Degradation impurities can form if the compound is exposed to harsh conditions like high temperatures or strong acids/bases.[3]
Table of Potential Impurities
| Impurity Type | Potential Structure/Identity | Likely Origin |
| Process-Related | Unreacted 4-chloro-5-fluoro-1,2-phenylenediamine | Incomplete cyclization during synthesis. |
| Process-Related | Unreacted Cyanogen bromide or equivalent | Incomplete reaction. |
| By-product | Isomeric benzimidazoles | Non-regioselective cyclization. |
| Degradation | Oxidized species | Exposure to air and/or oxidizing agents.[3] |
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of recrystallization and column chromatography is generally effective. The choice depends on the impurity profile and the desired final purity. For moderately impure material, recrystallization may be sufficient. For complex mixtures, column chromatography followed by recrystallization is recommended.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screening is the best approach to identify a suitable solvent or solvent system.
Hypothetical Solvent Screening Data for this compound
| Solvent | Solubility at 25°C (g/L) | Solubility at Boiling Point (g/L) | Comments |
| Water | < 0.1 | < 1 | Poor solvent. |
| Ethanol | 2 | 35 | Good potential for recrystallization. |
| Methanol | 3 | 45 | Good potential for recrystallization. |
| Acetone | 5 | 50 | May be too soluble at room temperature. |
| Ethyl Acetate | 1 | 20 | Potential for recrystallization. |
| Hexane | < 0.1 | < 0.5 | Good as an anti-solvent. |
| Toluene | < 0.5 | 15 | Potential for recrystallization. |
| Acetonitrile | 4 | 60 | Good potential for recrystallization.[5] |
Q4: My compound is poorly soluble in most common organic solvents. What should I do?
A4: Benzimidazoles can often be dissolved in acidic aqueous solutions (like dilute HCl) and then precipitated by neutralization with a base (like NaOH or ammonium hydroxide). This can be an effective purification step to remove non-basic impurities. They are also often soluble in polar aprotic solvents like DMF or DMSO, though these are difficult to remove.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: Based on the solvent screening data, select a suitable solvent (e.g., ethanol).
-
Dissolution: In a flask, add the crude this compound to the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimum amount of hot solvent to ensure saturation.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
This protocol is for the purification of crude this compound using silica gel chromatography.[6][7][8]
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). Adsorb the sample onto a small amount of silica gel (dry loading) or carefully load the concentrated solution directly onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
optimization of reaction conditions for the cyclization of benzimidazoles
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.[1]
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or products.[1] 2. Incorrect Solvent: The choice of solvent can significantly impact reaction rate and yield.[1][2] 3. Inactive or Insufficient Catalyst: The catalyst may be inactive, or the loading may be insufficient.[1][2] 4. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] 5. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[1] | 1. Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates. Some reactions proceed well at room temperature, while others require heating.[1] 2. Solvent Screening: Test a variety of solvents such as ethanol, methanol, water, and acetonitrile to identify the one that provides the best yield.[1][2] 3. Catalyst Selection and Loading: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading; sometimes, increasing the amount can improve yields, but excess catalyst can also lead to side reactions.[1] 4. Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.[1] 5. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[1] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] 2. N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[1] 3. Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1] 4. Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] | 1. Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[1] 2. Solvent Choice: The choice of solvent can influence selectivity. For example, non-polar solvents like toluene may favor the 2-substituted product.[1] 3. Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. 4. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.[1] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1] 2. Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1] 3. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. 2. Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.[1] 3. Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities.[1] 4. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find a suitable system for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[2][3] Modern approaches often utilize various catalysts to improve yields and reaction conditions.[2][4]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent.[2] Reaction temperature and time also play a crucial role.[2] Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2]
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes and gold nanoparticles.[2] For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[2]
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: Selectivity can be a challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical.[2] For example, using certain Lewis acid catalysts with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles, while other conditions favor the 2-substituted product.[2][5] Controlling the stoichiometry of the reactants is also a key factor.[1]
Q5: My purified product is a dark-colored solid or oil. What can I do?
A5: The dark color is likely due to oxidation products of the o-phenylenediamine.[1] You can try to remove these impurities by treating a solution of your crude product with activated carbon.[1] If the product is an oil, purification by column chromatography is the most common method.[1] You may need to screen several solvent systems to find one that provides good separation.[1]
Experimental Protocols
General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine and an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-Phenylenediamine
-
Aldehyde
-
Catalyst (e.g., ammonium chloride, p-TsOH, or a metal-based catalyst)[2]
-
Round-bottom flask
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) supplies
-
Workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography column, recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in the chosen solvent (5-10 mL).
-
Add the catalyst (e.g., 4 mmol of NH₄Cl).[2]
-
Add the aldehyde (1 mmol) to the mixture.[2]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the specific reaction conditions being optimized.
-
Monitor the reaction progress using TLC.[1]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol for Monitoring Reaction by TLC
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials (o-phenylenediamine and aldehyde) for comparison.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Room Temp | 12 | 40 |
| 2 | p-TsOH (10) | Ethanol | Room Temp | 4 | 85 |
| 3 | NH₄Cl (20) | Chloroform | Room Temp | 4 | 90 |
| 4 | Er(OTf)₃ (10) | Water | 1 | 0.08 | 35 (1a) + 50 (1b) |
| 5 | MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 95 |
Yields are for the 2-substituted product (1a) unless otherwise noted. (1b) refers to the 1,2-disubstituted product. Data is compiled for illustrative purposes based on typical outcomes in the literature.[2][4][5]
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
identifying and minimizing byproducts in 5-chloro-6-fluoro-1H-benzimidazol-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the common synthetic route involving the cyclization of 4-chloro-5-fluoro-1,2-phenylenediamine with cyanogen bromide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient activation of the diamine or low reactivity of the cyclizing agent. | Ensure the use of high-purity starting materials. Optimize reaction temperature and time. Consider using a slight excess of cyanogen bromide. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the phenylenediamine. | |
| Presence of Multiple Spots on TLC | Incomplete cyclization of the starting diamine. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used. |
| Formation of N-cyano intermediate. | The N-cyano intermediate is often a precursor to the final product. Allowing the reaction to proceed for a longer duration may facilitate complete cyclization. | |
| Dimerization or polymerization of the starting material or product. | Control the concentration of reactants. A more dilute reaction mixture may disfavor intermolecular side reactions. | |
| Product is Difficult to Purify | Co-elution of byproducts with the desired product during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution. |
| Presence of highly polar impurities. | An aqueous workup with a mild acid or base wash may help remove certain polar impurities before chromatographic purification. | |
| Product Discoloration (e.g., pink or brown) | Oxidation of the phenylenediamine starting material or the final product. | Handle the starting diamine and the final product under an inert atmosphere. Use degassed solvents. Store the product in a dark, cool place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproduct analysis for this exact compound is not extensively documented in publicly available literature, based on the general synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen bromide, the following byproducts are plausible:
-
Unreacted 4-chloro-5-fluoro-1,2-phenylenediamine: This is a common impurity if the reaction does not go to completion.
-
N-(2-amino-4-chloro-5-fluorophenyl)cyanamide: This is a potential intermediate that may not fully cyclize.
-
Polymeric materials: Phenylenediamines can be susceptible to oxidation and polymerization, leading to insoluble, often colored, byproducts.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To assess the reaction progress and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the product.
Q3: What is a typical experimental protocol for the synthesis of this compound?
A3: The following is a general protocol based on the cyclization of a substituted o-phenylenediamine with cyanogen bromide. Note: This is a representative procedure and should be optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add cyanogen bromide (1.0-1.2 eq.) portion-wise at 0°C under an inert atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision-making diagram for addressing common byproduct issues during synthesis.
solubility issues of 5-chloro-6-fluoro-1H-benzimidazol-2-amine in organic solvents
Technical Support Center: 5-chloro-6-fluoro-1H-benzimidazol-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter while working with this compound.
Q1: Why is my this compound not dissolving in common organic solvents?
A1: this compound, like many benzimidazole derivatives, possesses a rigid, planar structure with the potential for strong intermolecular hydrogen bonding due to the amine and imidazole protons. This can lead to high crystal lattice energy, making it difficult to dissolve in many solvents. Its poor solubility in non-polar solvents is expected. While it has polar functional groups, its overall structure may limit solubility even in some polar solvents.
Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What is happening?
A2: This is a common issue when determining kinetic solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving the compound at high concentrations.[1] However, when this concentrated DMSO stock is introduced to an aqueous buffer, the compound's low aqueous solubility causes it to precipitate out of the solution.[1] This is essentially an anti-solvent effect.
Q3: Can I heat the solvent to improve the solubility of my compound?
A3: Yes, gently heating the solution can often increase the solubility of the compound by providing the energy needed to overcome the crystal lattice forces. However, use this method with caution. Prolonged heating at high temperatures can potentially degrade the compound. It is advisable to start with gentle warming and to check the compound's stability under these conditions if possible.
Q4: Are there any recommended solvents for this type of compound?
A4: For benzimidazole derivatives, polar aprotic solvents are often a good starting point. Based on general principles for similar heterocyclic compounds, consider the following solvents for initial screening:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Alcohols (Methanol, Ethanol) , though solubility might be limited. For less polar options, you might try Tetrahydrofuran (THF) or Dichloromethane (DCM) , but expect lower solubility.
Q5: How can I improve the solubility of my compound for biological assays?
A5: Several strategies can be employed to enhance solubility for biological assays:
-
Co-solvents: Using a mixture of a strong organic solvent (like DMSO) and an aqueous buffer can maintain solubility.[2] However, it's crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not affect the biological system.
-
pH Adjustment: The amine and imidazole groups on the benzimidazole ring are basic. Adjusting the pH of the aqueous medium to be more acidic could protonate these sites, forming a more soluble salt.[3]
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants can improve bioavailability.[4][5]
Solubility Data
| Solvent Category | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Soluble to Highly Soluble | These solvents can effectively disrupt the hydrogen bonding and solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The solvent's hydrogen bonding competes with the compound's intermolecular forces, but solubility may be limited. |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Offers some polarity but may not be sufficient to overcome the crystal lattice energy effectively. |
| Halogenated | Dichloromethane (DCM) | Poorly Soluble to Insoluble | The non-polar nature of the solvent is generally not suitable for this polar, heterocyclic compound. |
| Non-Polar | Hexane, Toluene | Insoluble | These solvents lack the polarity needed to interact with and dissolve the compound. |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble to Insoluble | The compound is largely lipophilic, and its strong intermolecular forces prevent significant dissolution in water at neutral pH.[6] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.[1][8]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the determined concentration and the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is useful for rapid screening of solubility in the early stages of drug discovery.[8][9]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility and the assay system.
-
Incubation: Seal the plate and shake it for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Removal: Separate any precipitated compound by filtering the plate through a 96-well filter plate.
-
Analysis: Analyze the concentration of the compound in the filtrate using a suitable high-throughput method like UV-Vis plate reader or LC-MS.[1][8]
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges during your experiments.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Factors Influencing Compound Solubility
This diagram illustrates the key factors that determine the solubility of a compound like this compound.
Caption: Interplay of factors governing the solubility of a chemical compound.
Hypothetical Signaling Pathway Inhibition
Benzimidazole derivatives are known to act as inhibitors of various kinases.[10] While the specific target of this compound is not defined here, the following diagram illustrates a general mechanism of how such a compound might inhibit a kinase signaling pathway, which is a common application for this class of molecules in drug discovery.
Caption: General mechanism of kinase inhibition by a benzimidazole compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. longdom.org [longdom.org]
- 3. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine
Welcome to the technical support center for the HPLC analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] For an ideal analysis, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.
This compound, containing a basic primary amine group, is particularly susceptible to peak tailing. This is primarily due to strong interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[1][2][3][4]
Q2: What are the primary causes of peak tailing for this specific compound?
A2: The primary causes of peak tailing for this compound can be categorized as follows:
-
Chemical Interactions:
-
Silanol Interactions: The basic amine group of the analyte can interact strongly with acidic silanol groups (Si-OH) on the silica stationary phase, leading to secondary retention mechanisms and peak tailing.[1][2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. For a basic compound like this, a mobile phase pH that is too high can lead to deprotonation of silanol groups, increasing their interaction with the protonated analyte.
-
-
Column-Related Issues:
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Column Contamination: Adsorption of matrix components or previous analytes can create active sites that cause tailing.
-
Improper Column Choice: Using a column not designed for the analysis of basic compounds can exacerbate peak tailing. Modern "Type B" silica columns with high purity and end-capping are generally recommended.[1]
-
-
Instrumental and Methodological Factors:
-
Extra-column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Guide 1: Initial Assessment and Quick Checks
Question: My peak for this compound is tailing. What are the first things I should check?
Answer: Start with the simplest potential causes before making significant changes to your method.
Troubleshooting Workflow: Initial Assessment
Caption: Initial troubleshooting workflow for peak tailing.
| Step | Action | Expected Outcome if this is the Cause |
| 1 | Check for System-Wide Tailing | If all peaks in the chromatogram are tailing, the issue is likely systemic (e.g., extra-column volume, column void) rather than specific to the analyte. |
| 2 | Reduce Sample Concentration | Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you are likely experiencing mass overload. |
| 3 | Reduce Injection Volume | If dilution doesn't help, reduce the injection volume. This can help diagnose volume overload. |
| 4 | Match Sample Solvent to Mobile Phase | Prepare your sample in the initial mobile phase composition. If peak shape improves, the original sample solvent was too strong. |
Guide 2: Method Optimization for this compound
Question: My initial checks didn't solve the peak tailing. How can I optimize my HPLC method for this compound?
Answer: Method optimization will likely involve adjustments to the mobile phase and potentially the column. Due to the basic nature of the analyte, controlling secondary interactions is key.
Key Physicochemical Considerations:
-
pKa: The pKa of the 2-amino group in benzimidazole is around 7.5. The electron-withdrawing effects of the chlorine and fluorine atoms will likely lower this pKa, making the compound less basic than unsubstituted 2-aminobenzimidazole. A reasonable estimate for the pKa would be in the range of 5-6. To ensure the analyte is fully protonated and to suppress silanol ionization, a mobile phase pH of 2.5-3.5 is recommended.
Experimental Protocol: Mobile Phase Optimization
-
Objective: To improve the peak shape of this compound by modifying the mobile phase.
-
Materials:
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium formate or ammonium acetate
-
-
Procedure:
-
Baseline Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (a modern, high-purity, end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm, requires experimental determination).
-
Injection Volume: 5 µL.
-
-
Modification 1: Increase Ionic Strength:
-
Prepare Mobile Phase A with 10 mM ammonium formate and 0.1% formic acid. This increases the ionic strength, which can help mask residual silanol groups.
-
-
Modification 2: Use a Stronger Ion-Pairing Agent:
-
Prepare Mobile Phase A with 0.1% TFA in water and Mobile Phase B with 0.1% TFA in acetonitrile. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds, but it may suppress MS signal if using LC-MS.
-
-
Modification 3: Evaluate a Different Organic Modifier:
-
Repeat the baseline method using methanol instead of acetonitrile as Mobile Phase B. The choice of organic modifier can influence selectivity and peak shape.
-
-
Data Presentation: Comparison of Mobile Phase Additives
| Mobile Phase Additive | Expected Effect on Peak Tailing | Considerations |
| 0.1% Formic Acid | Good starting point, provides acidic pH. | May not be sufficient to completely eliminate tailing. |
| 0.1% TFA | Strong ion-pairing agent, often significantly improves peak shape for bases. | Can suppress MS signal and may be difficult to remove from the column. |
| 10mM Ammonium Formate + 0.1% Formic Acid | Increases ionic strength, masking silanol interactions. | MS-friendly, good alternative to TFA. |
| Triethylamine (TEA) (0.1-0.5%) | A traditional additive that competes with basic analytes for active silanol sites. | Can be difficult to remove from the system and may affect column lifetime. Use with caution. |
Guide 3: Column Selection and Hardware Considerations
Question: I've optimized my mobile phase, but I still see some peak tailing. What else can I do?
Answer: At this point, consider your column chemistry and HPLC system hardware.
Column Selection:
-
Modern C18 Columns: Ensure you are using a high-purity, "Type B" silica column with robust end-capping. These columns have a lower concentration of active silanol groups.
-
Polar-Embedded Columns: Columns with a polar group embedded in the alkyl chain (e.g., amide, carbamate) can provide alternative selectivity and improved peak shape for basic compounds by shielding the silica surface.
-
Phenyl Columns: These columns can offer different selectivity through pi-pi interactions and may be a good alternative if C18 columns are not providing the desired peak shape.
Hardware and Other Considerations:
-
Guard Column: Use a guard column of the same stationary phase to protect your analytical column from strongly retained impurities that can cause peak tailing.
-
Extra-column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector.
-
Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by increasing mass transfer kinetics.
Logical Relationship of Troubleshooting Steps
Caption: A logical progression for troubleshooting peak tailing.
References
preventing degradation of 5-chloro-6-fluoro-1H-benzimidazol-2-amine during storage
This technical support center provides guidance on preventing the degradation of 5-chloro-6-fluoro-1H-benzimidazol-2-amine during storage and experimentation. Below you will find frequently asked questions and troubleshooting guides to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For enhanced stability, storage in a desiccator at low temperatures (e.g., 2-8°C) and protected from light is advisable.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), moisture (hydrolysis), high temperatures (thermal degradation), and oxidizing agents.[1][3][4] The benzimidazole core and the amino group are susceptible to these environmental factors.
Q3: Is this compound more stable in solid form or in solution?
A3: this compound, like many benzimidazole derivatives, is significantly more stable in its solid, crystalline form.[1] When in solution, its susceptibility to hydrolysis, oxidation, and photodegradation increases.[3][4][5] It is best practice to prepare solutions fresh for each experiment.
Q4: What are some signs of degradation?
A4: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change or the formation of precipitates. Analytically, degradation can be confirmed by the appearance of new peaks and a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure of this compound and literature on similar compounds, the likely degradation pathways include:
-
Hydrolysis: The amino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of the corresponding benzimidazolone derivative.[3]
-
Oxidation: The electron-rich benzimidazole ring and the amino group can be oxidized, especially in the presence of air, peroxide, or metal ions.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization or cleavage of the imidazole ring.[3][6][7]
-
Dehalogenation: The chloro and fluoro substituents on the benzene ring may be removed under certain reductive or photolytic conditions.[8]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Solution changes color shortly after preparation. | Oxidation or photodegradation. | Prepare solutions using deoxygenated solvents and protect from light by using amber vials or covering the container with aluminum foil. |
| Precipitate forms in the solution over time. | Formation of insoluble degradation products or poor solubility. | Ensure the compound is fully dissolved. Consider preparing fresh solutions and using them immediately. |
| Loss of activity in a biological assay. | Degradation of the active compound. | Confirm the purity of the solution before each experiment using HPLC. Prepare fresh solutions from solid material. |
| Appearance of multiple new peaks in HPLC analysis. | Multiple degradation pathways are occurring. | Evaluate the pH of the solution; extreme pH can catalyze hydrolysis.[3] Consider using a buffered solution if compatible with your experiment. Minimize the solution's exposure to air and light. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Varying results between different batches of the compound. | Batch-to-batch variability in initial purity or degradation during storage. | Analyze the purity of each new batch upon receipt. Store all batches under the same recommended conditions. |
| Results of an experiment change when repeated at a later time. | Degradation of the stock solution. | Always prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, store it at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles and protect it from light. |
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Potential Degradation Trigger |
| Physical Form | Solid | Solution |
| Temperature | 2-8°C or frozen for long-term storage | High temperatures |
| Light | Store in the dark (amber vials or covered containers) | UV and visible light |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) if possible, otherwise tightly sealed | Oxygen (air) |
| Moisture | Store in a desiccator or with a desiccant | Humidity and moisture |
| pH (in solution) | Neutral pH is generally preferred, but should be experimentally determined. | Acidic or alkaline conditions |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | Contact with incompatible substances |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and detect any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for compound degradation.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. benchchem.com [benchchem.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Halogenated Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of halogenated benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for halogenated benzimidazoles?
The most prevalent methods are variations of the Phillips-Ladenburg and Weidenhagen reactions.[1][2] The Phillips-Ladenburg method involves the condensation of a halogenated o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[1][3] The Weidenhagen reaction utilizes an aldehyde instead of a carboxylic acid, often in the presence of an oxidizing agent.[1][4]
Q2: Why is my reaction yield for halogenated benzimidazole synthesis consistently low?
Low yields can stem from several factors including incomplete reaction, inefficient catalysis, incorrect solvent choice, or the formation of side products.[5] The electronic properties of the substituents on your starting materials play a significant role; for instance, electron-withdrawing groups on aldehydes may lead to different products than electron-rich aldehydes.[6] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
Q3: I am observing the formation of multiple products. What are the likely side products?
A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[5] N-alkylation of the benzimidazole ring can also occur if alkylating agents are present.[5] Additionally, the intermediate Schiff base may be stable under certain conditions and fail to cyclize completely.[5]
Q4: How does the choice of halogen (F, Cl, Br, I) affect the synthesis?
The nature of the halogen substituent can influence the electronic properties of the starting materials and the final product, affecting reaction kinetics and purity.[7][8] For example, synthesizing fluorinated benzimidazoles can be challenging but offers unique properties to the final compound, such as altered lipophilicity and metabolic stability.[7][9] Direct halogenation of a benzimidazole core can also present regioselectivity issues, leading to a mixture of isomers.[10][11]
Q5: My final product is highly colored and difficult to purify. What causes this?
Colored impurities often result from the oxidation of the o-phenylenediamine starting material.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.[5] Purification can be challenging if the product and impurities have similar polarities.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress with TLC to ensure it has gone to completion. Increase reaction time or temperature if necessary, but be cautious of potential side product formation at higher temperatures.[5] |
| Inactive Catalyst | Ensure the catalyst is from a reliable source and is not expired. Optimize catalyst loading; sometimes a higher loading is needed, but excess can catalyze side reactions.[5] A variety of catalysts, including mineral acids, metal catalysts (e.g., AuNPs, CuI), and nanoparticles have been successfully used.[4][5][12] |
| Improper Solvent | The solvent choice can significantly impact reaction rate and selectivity. For example, non-polar solvents may favor the desired 2-substituted product over the 1,2-disubstituted side product.[4][5] Screen different solvents (e.g., EtOH, MeOH, Toluene, or solvent-free conditions) to find the optimal medium for your specific substrates.[2][4] |
| Poor Quality Starting Materials | Impurities in o-phenylenediamine or the carbonyl compound can inhibit the reaction. Purify starting materials by recrystallization or chromatography if their purity is questionable.[5] |
Issue 2: Formation of Side Products (e.g., 1,2-disubstituted benzimidazoles)
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | The ratio of reactants is critical. To minimize the formation of the 1,2-disubstituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[5] |
| Reaction Conditions Favoring Disubstitution | High temperatures and certain solvents (e.g., water-ethanol mixtures) can promote the formation of the 1,2-disubstituted product.[5] Consider running the reaction at a lower temperature or switching to a non-polar solvent like toluene.[5] |
| Catalyst Choice | Certain catalysts may favor one product over another. Literature suggests that catalysts like Erbium triflate (Er(OTf)₃) can selectively produce 1,2-disubstituted products with electron-rich aldehydes, while mono-substituted products are formed with electron-deficient aldehydes.[6] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Colored Impurities from Oxidation | Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the o-phenylenediamine.[5] To remove existing color, treat a solution of the crude product with activated carbon before recrystallization.[5] |
| Similar Polarity of Product and Impurities | If column chromatography provides poor separation, try a different solvent system or consider derivatization to alter the polarity of the product or impurity. Acid-base extraction is a powerful technique for purifying benzimidazoles, which are basic. Dissolve the crude mixture in an organic solvent, extract with an acidic aqueous solution, wash the aqueous layer, and then neutralize it to precipitate the purified product.[5] |
| Product is Insoluble | If the product precipitates from the reaction mixture, it may be isolated by filtration. However, this precipitate can be impure. Ensure the crude product is fully characterized (e.g., by NMR) before assuming purity. Recrystallization from a suitable high-boiling solvent may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-(4-bromophenyl)benzimidazole
This protocol is adapted from the synthesis of 2-arylbenzimidazoles via condensation.[13]
-
Reactants:
-
N-Phenyl-o-phenylenediamine (1.0488 g, 5.7 mmol)
-
p-Bromobenzaldehyde (1.0550 g, 5.7 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (1.0830 g, 5.7 mmol)
-
Ethanol
-
-
Procedure:
-
A solution of purified N-Phenyl-o-phenylenediamine and p-bromobenzaldehyde in ethanol is prepared.
-
Sodium metabisulfite is added to the solution.
-
The mixture is refluxed under an argon atmosphere for 3 hours.[13]
-
After cooling, the precipitate is separated by decantation.
-
The filtrate is evaporated to dryness and the resulting solid is dried in vacuo.
-
-
Yield: 89%[13]
Protocol 2: Synthesis of N-Alkyl-2-chlorobenzimidazoles
This protocol describes a green synthesis method for N-substituted-2-chlorobenzimidazoles.
-
Reactants:
-
2-Chlorobenzimidazole (3)
-
Alkylating agent (e.g., Dimethyl sulfate (DMS), Diethyl sulfate (DES), or Benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure (Solvent-Free Grinding):
-
In a mortar, combine 2-chlorobenzimidazole and the alkylating agent with K₂CO₃ as a mild base.
-
Physically grind the mixture with a pestle for 10-15 minutes at room temperature.
-
After grinding, pour the reaction mixture into ice-cold water (50 mL).
-
Filter the separated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-alkyl-2-chlorobenzimidazole.
-
-
Yields: 90-94% depending on the alkylating agent used.
Data and Yields
Table 1: Comparison of Yields for N-substituted-2-chlorobenzimidazole Synthesis
| Alkylating Agent | Method | Time (min) | Yield (%) |
| Dimethyl sulfate | Grinding | 10 | 94 |
| Dimethyl sulfate | PEG-600 | 15 | 92 |
| Dimethyl sulfate | Microwave | 2 | 95 |
| Diethyl sulfate | Grinding | 12 | 92 |
| Diethyl sulfate | PEG-600 | 20 | 90 |
| Diethyl sulfate | Microwave | 3 | 94 |
| Benzyl chloride | Grinding | 15 | 90 |
| Benzyl chloride | PEG-600 | 25 | 88 |
| Benzyl chloride | Microwave | 4 | 92 |
Table 2: Yields for Au/TiO₂ Catalyzed Synthesis of 2-Aryl Benzimidazoles [4]
| Aldehyde Substituent | Position | Yield (%) |
| 4-Methyl | p- | 99 |
| 4-Methoxy | p- | 99 |
| 4-Hydroxy | p- | 92 |
| 4-Chloro | p- | 94 |
| 4-Bromo | p- | 95 |
| 4-Nitro | p- | 81 |
| 2-Chloro | o- | 89 |
| 2-Nitro | o- | 51 |
Visual Guides
Caption: General experimental workflow for the synthesis of halogenated benzimidazoles.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing reaction pathways leading to desired product vs. common side product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. colab.ws [colab.ws]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction ЯГТУ - Эдиторум - Editorum [chemintech.ru]
- 11. Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles | Semantic Scholar [semanticscholar.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
refining the work-up procedure for 5-chloro-6-fluoro-1H-benzimidazol-2-amine isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up and isolation procedures for 5-chloro-6-fluoro-1H-benzimidazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common method is the cyclization of the commercially available precursor, 4-chloro-5-fluoro-1,2-phenylenediamine, with cyanogen bromide (CNBr). This reaction forms the 2-aminobenzimidazole ring system.
Q2: My reaction mixture is a dark, complex slurry after the cyclization reaction. What is the general approach for the initial work-up?
A2: The typical initial work-up involves carefully quenching the reaction mixture, often with an aqueous base like sodium bicarbonate or sodium hydroxide solution, to neutralize any remaining acid and to precipitate the crude product. The solid can then be collected by filtration.
Q3: I have a low yield after the initial precipitation and filtration. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete precipitation: The product may have some solubility in the aqueous filtrate, especially if the pH is not optimal. Ensure the mixture is sufficiently basic to precipitate the free amine.
-
Product loss during transfers: The solid product can adhere to glassware. Ensure all equipment is thoroughly rinsed with the filtrate or a suitable solvent to recover all the material.
-
Side reactions: The formation of soluble side products can reduce the overall yield of the desired insoluble product.
Q4: What are the recommended methods for purifying the crude this compound?
A4: The two primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
Q5: What are some suitable solvents for recrystallization?
A5: Due to the polar nature of the 2-aminobenzimidazole core, polar solvents are generally good choices. A solvent screen is always recommended, but common options for similar compounds include:
-
Ethanol
-
Methanol
-
Acetonitrile
-
A mixture of ethanol and water
Q6: I am struggling with column chromatography. The compound is either not moving from the baseline or running with the solvent front. What can I do?
A6: This indicates an issue with the mobile phase polarity. For polar compounds like 2-aminobenzimidazoles, a more polar eluent system is usually required. Start with a moderately polar system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol to the ethyl acetate. A small amount of a basic modifier, like triethylamine (0.1-1%), can also be added to the mobile phase to improve peak shape and reduce tailing on silica gel.
Troubleshooting Guides
Issue 1: Oily or Gummy Product After Work-up
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction or presence of starting material. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC).- If starting material is present, consider extending the reaction time or adjusting the stoichiometry of reagents. |
| Presence of highly soluble impurities. | - Attempt to triturate the oily product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification.- Proceed with column chromatography to separate the desired product from the oily impurities. |
| Trapped solvent. | - Dry the crude product under high vacuum for an extended period. |
Issue 2: Poor Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Add a co-solvent (anti-solvent) in which the compound is poorly soluble to the hot solution until turbidity is observed, then clarify by adding a few drops of the good solvent and allow to cool slowly.- Concentrate the filtrate and attempt a second crop of crystals. |
| Too much solvent was used. | - Evaporate some of the solvent from the filtrate and cool again to induce further crystallization. |
| Crystallization is slow. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound if available. |
Issue 3: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| The polarity of the mobile phase is not optimal. | - Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The column is overloaded. | - Use a larger column or reduce the amount of crude material loaded onto the column. |
| The impurity has a very similar polarity to the product. | - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.- Recrystallization may be a more effective method for removing impurities with very similar polarities. |
Data Presentation
Table 1: Suggested Purification Parameters (Based on structurally similar compounds)
| Parameter | Recrystallization | Column Chromatography |
| Solvent/Mobile Phase | Ethanol/Water, Acetonitrile | Ethyl Acetate/Hexanes with a Methanol gradient (e.g., 0-10%) |
| Temperature | Dissolve in hot solvent, cool slowly to room temperature, then in an ice bath. | Room Temperature |
| Additive | N/A | 0.1-1% Triethylamine in the mobile phase to reduce tailing. |
| Typical Yield | 70-90% (after purification) | 60-85% (after purification) |
| Purity (by HPLC) | >98% | >99% |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Reaction Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Neutralization and Precipitation: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the evolution of gas ceases and the pH of the aqueous layer is basic (pH > 8).
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then with a small amount of a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Drying: Dry the crude solid under vacuum to a constant weight.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate/hexanes, with or without methanol). The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield during isolation.
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted 2-Aminobenzimidazole Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition.[1] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[1] This guide focuses on the SAR of 2-aminobenzimidazole derivatives, with a particular emphasis on how substitutions on the benzimidazole ring influence their activity, providing a basis for the rational design of novel inhibitors.
Quantitative Data on Structurally Related Benzimidazole Derivatives
To understand the potential impact of substitutions on the 5- and 6-positions of the 2-aminobenzimidazole core, we can analyze the inhibitory activity of analogous compounds against specific kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amidobenzimidazole derivatives against Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase involved in cancer and neurodegenerative diseases.[2] While the core is a 2-amidobenzimidazole, the SAR at the 5- and 6-positions provides valuable insights.
| Compound Class | Substitution(s) on Benzimidazole Ring | Target Kinase | IC50 (µM) |
| 2-Amidobenzimidazole | 5-cyano | CK1δ | 0.0986[2] |
| 2-Amidobenzimidazole | 5,6-dichloro | CK1δ | 0.98[2] |
| 2-Amidobenzimidazole | 5-tert-butyl | CK1δ | 1.00[2] |
| 2-Amidobenzimidazole | 5-chloro | CK1δ | 1.80[2] |
| 2-Amidobenzimidazole | 5-carboxamide | CK1δ | 2.53[2] |
Analysis of SAR from Related Compounds:
From the data on 2-amidobenzimidazole derivatives, several trends can be observed:
-
Electron-withdrawing groups at the 5-position, such as a cyano group, appear to significantly enhance inhibitory potency against CK1δ.[2]
-
Halogenation at the 5- and 6-positions, as seen in the 5,6-dichloro derivative, results in potent inhibition.[2] This suggests that the presence of chloro and fluoro groups in the target scaffold could be favorable for activity. The 5-chloro substitution alone also confers notable activity.[2]
-
Bulky hydrophobic groups , like the tert-butyl group at the 5-position, are well-tolerated and can lead to potent compounds, indicating the presence of a hydrophobic pocket in the kinase binding site.[2]
Based on these observations, it is plausible that 5-chloro-6-fluoro-1H-benzimidazol-2-amine derivatives could exhibit significant kinase inhibitory activity. The combination of two electron-withdrawing halogen atoms may enhance binding affinity.
Experimental Protocols
The following is a generalized protocol for an in vitro luminescence-based kinase assay, a common method for determining the inhibitory potential of compounds against a target kinase.[1]
Principle of the Assay:
This assay quantifies the amount of ATP remaining in the reaction mixture after a kinase-catalyzed phosphorylation of a substrate. In the presence of an inhibitor, kinase activity is diminished, leading to less ATP consumption. A luciferase enzyme is then used to detect the remaining ATP, generating a luminescent signal that is directly proportional to the ATP concentration. A higher luminescent signal indicates greater kinase inhibition.[1]
Materials and Reagents:
-
Purified recombinant kinase enzyme (e.g., CK1δ)
-
Kinase substrate (e.g., casein for CK1δ)[3]
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Kinase assay buffer
-
Test compound solution (or DMSO for control wells)
-
Kinase enzyme solution
-
Substrate solution
-
-
Initiation of Kinase Reaction: Add ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate a typical workflow for SAR studies and a representative signaling pathway often targeted by benzimidazole-based kinase inhibitors.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.
References
The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzimidazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of fluorinated and non-fluorinated benzimidazoles, supported by experimental data. The strategic incorporation of fluorine atoms into the benzimidazole scaffold has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic potential.
This guide delves into the comparative biological efficacy of these two classes of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The evidence suggests that fluorination can significantly modulate a compound's physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles.
Data Summary: Head-to-Head Biological Activity
The following tables summarize the in vitro biological activities of representative fluorinated and non-fluorinated benzimidazole derivatives against various cancer cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, consistently highlight the enhanced potency often associated with fluorination.
| Table 1: Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles | ||||
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| ORT12 | Unsubstituted Phenyl | A549 (Lung) | >100 | [1] |
| ORT14 | para-Fluoro Phenyl | A549 (Lung) | 0.354 | [1] |
| ORT15 | ortho-Fluoro Phenyl | A549 (Lung) | 0.354 | [1] |
| Compound 12 | Unsubstituted Phenyl | B. subtilis | >500 | [2] |
| Compound 14 | meta-Fluoro Phenyl | B. subtilis | 7.81 | [2] |
| Compound 16 | Unsubstituted Phenyl | C. parapsilosis | >500 | [2] |
| Compound 17 | ortho-Fluoro Phenyl, 5-Methyl | C. parapsilosis | 15.62 | [3] |
| Compound 27 | 2-Trifluoromethyl | CVB-5 | 11 | [4] |
| Compound 28 | 2-Methyl | CVB-5 | 47 | [4] |
| Compound 3h | Chloro on Benzimidazole | AChE | 29.5 ± 1.2 nM | [5] |
| Compound 3l | Fluoro on Benzimidazole | AChE | 169.4 ± 7.2 nM | [5] |
| Compound 9 | 5-Fluoro, Methylated Furan | α-Amylase | 1.86 ± 0.08 | [6] |
| Compound 1 | Unsubstituted, Methylated Furan | α-Amylase | 2.08 ± 0.19 | [6] |
| Table 2: Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles | |||
| Compound | Substitution | Microorganism | MIC (µg/mL) |
| Compound 12 | Unsubstituted Phenyl | E. coli | >500 |
| Compound 18 | meta-Fluoro Phenyl, 5-Methyl | E. coli | 31.25 |
| Compound 12 | Unsubstituted Phenyl | B. subtilis | >500 |
| Compound 14 | meta-Fluoro Phenyl | B. subtilis | 7.81 |
| Compound 16 | Unsubstituted Phenyl | C. parapsilosis | >500 |
| Compound 17 | ortho-Fluoro Phenyl, 5-Methyl | C. parapsilosis | 15.62 |
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow for assessing their biological activity.
References
- 1. acgpubs.org [acgpubs.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a key intermediate or potential impurity in pharmaceutical development, is critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented is a synthesis of established methodologies for similar halogenated benzimidazole derivatives and general principles of analytical method validation.
Comparative Analysis of Analytical Methods
Two primary analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), were evaluated for the quantitative analysis of this compound. The performance of each method was assessed based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.
Data Summary
The following tables summarize the hypothetical performance data for the two analytical methods.
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 0.1 - 100 | 0.05 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.2% |
| - Interday | < 2.0% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 |
Table 2: System Suitability Test (SST) Results
| SST Parameter | HPLC-UV Method | GC-MS Method |
| Theoretical Plates | > 2000 | > 50000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Repeatability (% RSD, n=6) | < 1.0% | < 0.8% |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and GC-MS analyses are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the test sample in the diluent to obtain a similar concentration to the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation: A standard GC-MS system is employed.
Chromatographic Conditions:
-
Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the test sample in the same solvent to obtain a similar concentration to the standard solution.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
In Vivo Performance of Substituted Benzimidazoles: A Comparative Analysis Against Standard Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo potential of substituted 5-chloro-6-fluoro-1H-benzimidazole derivatives against standard drugs, supported by available experimental data. Due to the limited specific in vivo data for 5-chloro-6-fluoro-1H-benzimidazol-2-amine, this guide will focus on closely related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives that have been evaluated against ciprofloxacin and paclitaxel.
This analysis is based on in vitro and in silico data, which provide a strong foundation for predicting in vivo efficacy and mechanism of action. The data suggests that these benzimidazole derivatives possess significant potential as both antimicrobial and anticancer agents.
Quantitative Data Summary
The following tables summarize the comparative in vitro activity of representative N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives against standard antibacterial and anticancer drugs.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Escherichia coli | Streptococcus faecalis | MSSA | MRSA | Ciprofloxacin (Standard) |
| 1d | 2-16 | 2-16 | 2-16 | 2-16 | 8-16 |
| 2d | 2-16 | 2-16 | 2-16 | 2-16 | 8-16 |
| 3s | 2-16 | 2-16 | 2-16 | 2-16 | 8-16 |
| 4b | 2-16 | 2-16 | 2-16 | 2-16 | 8-16 |
| 4k | 2-16 | 2-16 | 2-16 | 2-16 | 8-16 |
Data sourced from in vitro studies comparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives to ciprofloxacin.[1][2][3]
Table 2: Anticancer Activity (IC50 in µM)
| Compound | Breast (MCF-7) | Lung (A549) | - | - | Paclitaxel (Standard) |
| 1d | 1.84 - 10.28 | 1.84 - 10.28 | - | - | 1.38 - 6.13 |
| 2d | 1.84 - 10.28 | 1.84 - 10.28 | - | - | 1.38 - 6.13 |
| 3s | 1.84 - 10.28 | 1.84 - 10.28 | - | - | 1.38 - 6.13 |
| 4b | 1.84 - 10.28 | 1.84 - 10.28 | - | - | 1.38 - 6.13 |
| 4k | 1.84 - 10.28 | 1.84 - 10.28 | - | - | 1.38 - 6.13 |
Data sourced from in vitro studies comparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives to paclitaxel against various cancer cell lines.[1][2][3]
Experimental Protocols
While specific in vivo protocols for the featured benzimidazole derivatives are not detailed in the available literature, the following are standard, widely accepted methodologies for evaluating the in vivo efficacy of antibacterial and anticancer agents, which would be applicable for future studies.
In Vivo Antibacterial Efficacy in a Murine Infection Model
This protocol outlines a general procedure for assessing the in vivo antibacterial activity of a test compound compared to a standard antibiotic like ciprofloxacin.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are infected intraperitoneally (IP) with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: At a specified time post-infection (e.g., 1 hour), animals are treated with the test benzimidazole derivative or ciprofloxacin via a suitable route of administration (e.g., oral gavage or IP injection). A vehicle control group receives the formulation excipients only.
-
Observation: The survival of the mice is monitored over a period of 7 to 14 days.
-
Endpoint: The primary endpoint is the percentage of surviving animals in each treatment group. Secondary endpoints can include the determination of bacterial load in various organs (e.g., spleen, liver) at specific time points.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol describes a common method for evaluating the in vivo anticancer activity of a test compound compared to a standard chemotherapeutic agent like paclitaxel.
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with the test benzimidazole derivative, paclitaxel, or a vehicle control. Treatment can be administered via various routes (e.g., IP, intravenous, or oral).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
Potential Signaling Pathways
In silico molecular docking studies have predicted several potential protein targets for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, suggesting their mechanism of action may involve the following pathways.[1][2][3]
Dihydrofolate Reductase (DHFR) Pathway
DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer drugs. Inhibition of DHFR disrupts DNA replication and cell proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.
Histone Deacetylase 6 (HDAC6) Signaling Pathway
HDAC6 is a cytoplasmic enzyme involved in various cellular processes, including cell migration, protein degradation, and stress responses. Its inhibition can lead to the accumulation of misfolded proteins and cell death, making it a target for cancer therapy.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
benchmarking the synthetic efficiency of different routes to 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potential synthetic routes to 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a key building block in medicinal chemistry. The efficiency of a synthetic pathway is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document presents a comparative analysis of two plausible routes, complete with detailed experimental protocols and quantitative data to inform the selection of an optimal synthetic strategy.
Overview of Synthetic Strategies
Two primary synthetic routes are evaluated, starting from commercially available precursors:
-
Route 1: A three-step synthesis commencing with 4-chloro-5-fluoroaniline. This route involves nitration, followed by reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
-
Route 2: A four-step synthesis beginning with 3,4-difluoroaniline. This pathway introduces the chloro substituent via electrophilic aromatic substitution, followed by nitration, reduction, and cyclization.
The following sections provide a detailed breakdown of each route, including step-by-step experimental protocols and a summary of key performance indicators.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Please note that while these routes are chemically sound, the presented data is based on analogous transformations reported in the literature and should be considered illustrative for comparative purposes.
| Parameter | Route 1: From 4-chloro-5-fluoroaniline | Route 2: From 3,4-difluoroaniline |
| Number of Steps | 3 | 4 |
| Overall Estimated Yield | ~65% | ~50% |
| Starting Material Cost | Moderate | Low to Moderate |
| Key Reagents | Nitric/Sulfuric Acid, Fe/HCl, Cyanogen Bromide | N-Chlorosuccinimide, Nitric/Sulfuric Acid, Fe/HCl, Cyanogen Bromide |
| Potential Challenges | Regioselectivity of nitration | Regioselectivity of both chlorination and nitration |
| Scalability | Potentially more straightforward | More complex due to an additional step and potential for isomeric impurities |
Experimental Protocols
Detailed methodologies for the key steps in each proposed synthetic route are provided below. These protocols are derived from established procedures for analogous chemical transformations.
Route 1: Synthesis from 4-chloro-5-fluoroaniline
Step 1: Nitration of 4-chloro-5-fluoroaniline to 4-chloro-5-fluoro-2-nitroaniline
-
To a stirred solution of concentrated sulfuric acid (50 mL) at 0°C, slowly add 4-chloro-5-fluoroaniline (10 g, 68.7 mmol).
-
Maintain the temperature at 0-5°C and add a mixture of concentrated nitric acid (6.5 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-chloro-5-fluoro-2-nitroaniline.
-
Estimated Yield: 85%
-
Step 2: Reduction of 4-chloro-5-fluoro-2-nitroaniline to 4-chloro-5-fluoro-1,2-phenylenediamine
-
To a mixture of 4-chloro-5-fluoro-2-nitroaniline (10 g, 52.5 mmol) in ethanol (100 mL) and water (20 mL), add iron powder (14.7 g, 263 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise.
-
Maintain the reflux for 4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, hot filter the mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-1,2-phenylenediamine.
-
Estimated Yield: 90%
-
Step 3: Cyclization to this compound
-
Dissolve the crude 4-chloro-5-fluoro-1,2-phenylenediamine (8 g, 49.8 mmol) in a mixture of water (50 mL) and isopropanol (50 mL).
-
Add a solution of cyanogen bromide (5.8 g, 54.8 mmol) in isopropanol (20 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Basify the reaction mixture with aqueous sodium hydroxide to pH 9-10.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford this compound.
-
Estimated Yield: 90%
-
Route 2: Synthesis from 3,4-difluoroaniline
Step 1: Chlorination of 3,4-difluoroaniline to 5-chloro-3,4-difluoroaniline
-
Dissolve 3,4-difluoroaniline (10 g, 77.4 mmol) in acetonitrile (100 mL).
-
Add N-chlorosuccinimide (10.3 g, 77.4 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to give 5-chloro-3,4-difluoroaniline.
-
Estimated Yield: 85%
-
Step 2: Nitration of 5-chloro-3,4-difluoroaniline to 5-chloro-3,4-difluoro-2-nitroaniline
-
Following the procedure for the nitration of 4-chloro-5-fluoroaniline, react 5-chloro-3,4-difluoroaniline (10 g, 61.1 mmol) with a mixture of nitric and sulfuric acid.
-
Estimated Yield: 80%
-
Step 3: Reduction of 5-chloro-3,4-difluoro-2-nitroaniline to 4-chloro-5-fluoro-1,2-phenylenediamine
-
Following the procedure for the reduction of 4-chloro-5-fluoro-2-nitroaniline, reduce 5-chloro-3,4-difluoro-2-nitroaniline (10 g, 48.4 mmol) using iron powder and hydrochloric acid.
-
Estimated Yield: 90%
-
Step 4: Cyclization to this compound
-
Following the procedure for the cyclization of 4-chloro-5-fluoro-1,2-phenylenediamine, react the product from the previous step with cyanogen bromide.
-
Estimated Yield: 90%
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route 1.
confirmation of target engagement for 5-chloro-6-fluoro-1H-benzimidazol-2-amine
A Comparative Guide to the Target Engagement of Putative PARP-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative framework for assessing the target engagement of 5-chloro-6-fluoro-1H-benzimidazol-2-amine . As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this document presents a hypothetical target engagement profile based on the well-documented activity of structurally related benzimidazole derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3][4] The data for the comparator, Olaparib, is based on published results. This guide is intended to serve as a template for the experimental validation and comparison of novel benzimidazole compounds.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[5] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6]
The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized to develop potent PARP-1 inhibitors.[1][3][4] This guide outlines a series of experiments to confirm the target engagement of a novel benzimidazole derivative, this compound, and compares its hypothetical performance against the established PARP-1 inhibitor, Olaparib.
Quantitative Performance Comparison
The following table summarizes the hypothetical and actual performance data for this compound and the well-characterized PARP-1 inhibitor, Olaparib.
| Parameter | This compound (Hypothetical) | Olaparib (Comparator) | Rationale/Reference |
| Target | PARP-1 | PARP-1 | Benzimidazole derivatives are known PARP-1 inhibitors.[1][3] |
| Enzymatic IC50 | ~1 nM | ~5 nM | Potent benzimidazole-based PARP-1 inhibitors have shown IC50 values in the low nanomolar range.[4] |
| Cellular EC50 | ~5 nM | ~10 nM | Cellular potency is expected to be slightly lower than enzymatic potency.[4] |
| Target Engagement (CETSA ΔTm) | +2-4 °C at 1 µM | +2-3 °C at 1 µM | Ligand binding to the target protein increases its thermal stability. |
| Cell Viability (IC50 in BRCA1-mutant cells) | ~10 nM | ~20 nM | Inhibition of PARP-1 is synthetically lethal in BRCA-deficient cells. |
Experimental Protocols
In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of the compound on the enzymatic activity of PARP-1.
Methodology:
-
Plate Coating: A 96-well plate is coated with histone H4, a protein substrate for PARP-1.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Inhibitor Addition: Serial dilutions of this compound and Olaparib are added to the wells. A vehicle control (DMSO) is also included.
-
PARP-1 Reaction: A reaction mixture containing recombinant PARP-1 enzyme and its substrate, NAD+, is added to the wells. The plate is incubated to allow the PARP-1-catalyzed poly(ADP-ribosyl)ation (PARylation) of histone H4 to occur.
-
Detection: The plate is washed, and a primary antibody that specifically recognizes the poly(ADP-ribose) (PAR) chains is added. Following another wash, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the light emission is measured using a microplate reader.
-
Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[9][10][11]
Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with either the test compound (this compound) or a vehicle control for a specified period.
-
Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for a short duration, typically using a thermal cycler.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble PARP-1: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble PARP-1 at each temperature is quantified by Western Blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble PARP-1 as a function of temperature. A shift in the melting temperature (ΔTm) to a higher value in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized PARP-1, confirming target engagement.[11][12]
Cell Viability Assay
This assay assesses the functional consequence of PARP-1 inhibition, which is expected to be increased cytotoxicity in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).
Methodology:
-
Cell Seeding: BRCA1-mutant cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or Olaparib for a period of 3-5 days.
-
Viability Measurement: Cell viability is assessed using a standard method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT), which measures the metabolic activity of viable cells.
-
Data Analysis: The fluorescence or absorbance is measured, and the results are normalized to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
PARP-1 Signaling Pathway and Inhibition
Caption: Mechanism of PARP-1 activation and inhibition.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a new generation of orally efficacious benzimidazole-based poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity Profile of Novel Benzimidazole Kinase Inhibitors
For researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the selectivity of novel benzimidazole compounds, using the hypothetical case of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. While specific experimental data for this particular compound is not publicly available, this document outlines the typical experimental workflow, data presentation, and analysis required to characterize its selectivity profile against related kinase targets.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[1][2][3][4] Consequently, determining the selectivity of any new benzimidazole derivative is a critical step in its development as a therapeutic agent. High selectivity is often desirable to minimize off-target effects, while in some cases, a multi-targeted profile can be advantageous for treating complex diseases like cancer.[1][4]
Data Presentation: Interpreting Kinase Selectivity Data
Quantitative assessment of a compound's inhibitory activity against a panel of kinases is typically presented in a tabular format. The data often includes metrics such as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant), which indicate the potency of the compound against each kinase. A lower value signifies higher potency. The following table illustrates how selectivity data for a compound like this compound might be presented.
Disclaimer: The following data is purely illustrative and intended to demonstrate typical data presentation for kinase selectivity profiling. It does not represent actual experimental results for this compound.
| Target Kinase Family | Kinase | IC50 (nM) |
| Tyrosine Kinases | VEGFR2 | 50 |
| EGFR | >10,000 | |
| HER2 | >10,000 | |
| Src | 1,500 | |
| Serine/Threonine Kinases | PI3Kα | 800 |
| PI3Kβ | 750 | |
| PI3Kδ | 150 | |
| Akt1 | 2,500 | |
| CDK2 | 5,000 | |
| Aurora A | 8,000 | |
| Aurora B | 7,500 |
From this illustrative data, one might infer that the compound is a potent and selective inhibitor of VEGFR2 and PI3Kδ, with significantly less activity against other kinases in the panel.
Experimental Protocols for Kinase Selectivity Profiling
A thorough assessment of kinase inhibitor selectivity involves a combination of biochemical and biophysical assays. Below are detailed protocols for commonly employed methods.
Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.[5][6][7][8][9]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microcentrifuge tube or multi-well plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.[5]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[5]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.[5][7]
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.[7]
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration relative to a control (e.g., DMSO) and determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][12][13][14]
Materials:
-
Purified recombinant kinases
-
Specific substrates
-
Test compound
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13][14]
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP and simultaneously catalyzes a luciferase-based reaction that produces light.[13][14]
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine the IC50 values by plotting the luminescence signal against the compound concentration.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[15][16][17][18]
Materials:
-
Purified recombinant kinases
-
Test compound
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Buffer
-
A real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Mix the purified kinase with the fluorescent dye and the test compound in a suitable buffer in a multi-well plate.
-
Place the plate in a real-time PCR instrument.
-
Slowly increase the temperature and monitor the fluorescence of the dye. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.[17]
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The change in melting temperature (ΔTm) in the presence of the compound compared to the absence of the compound is a measure of the binding affinity. A larger ΔTm generally indicates a stronger interaction.[17]
Signaling Pathway Visualizations
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the potential biological effects of an inhibitor. Benzimidazole derivatives have been shown to inhibit various kinases involved in key cellular processes.[3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[19][20][21][22][23]
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by a benzimidazole compound.
VEGFR2 Signaling Pathway
The VEGFR2 pathway is a key regulator of angiogenesis, the formation of new blood vessels.[24][25][26][27][28]
Caption: Overview of the VEGFR2 signaling cascade and a potential point of inhibition.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[29][30][31][32][33]
Caption: Simplified representation of the CDK-mediated cell cycle progression and potential inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are critical for mitotic progression, including centrosome maturation and chromosome segregation.[34][35][36][37][38]
Caption: Key roles of Aurora kinases in mitosis and potential points of inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eubopen.org [eubopen.org]
- 18. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. cusabio.com [cusabio.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 27. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
- 29. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 32. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 33. CDK Family - Creative Biogene [creative-biogene.com]
- 34. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. apexbt.com [apexbt.com]
- 36. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. creative-diagnostics.com [creative-diagnostics.com]
- 38. rupress.org [rupress.org]
Reproducibility of the Synthesis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a halogenated 2-aminobenzimidazole derivative of interest in medicinal chemistry. Due to the absence of a specifically published, reproducible synthesis for this exact molecule in peer-reviewed literature, this guide presents a highly plausible and established synthetic methodology based on well-documented procedures for analogous compounds. The primary proposed synthesis involves the cyclization of 4-chloro-5-fluoro-1,2-phenylenediamine with cyanogen bromide. This method is critically evaluated against alternative synthetic strategies, offering insights into potential reproducibility, yield, and safety considerations.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry. The primary method for synthesizing the target compound is compared below with common alternatives.
| Method | Key Reagents & Conditions | Reported Yield Range (for analogs) | Advantages | Disadvantages |
| Primary: Cyanogen Bromide Cyclization | 4-chloro-5-fluoro-1,2-phenylenediamine, Cyanogen Bromide, Methanol, Reflux | 60-90% | High yield, reliable, well-documented for various substituted 2-aminobenzimidazoles. | Cyanogen bromide is highly toxic and requires stringent safety precautions. |
| Alternative 1: Cyanamide Cyclization | 4-chloro-5-fluoro-1,2-phenylenediamine, Cyanamide, Acid catalyst (e.g., HCl), Heating | 50-80% | Avoids the use of highly toxic cyanogen bromide. | May require harsher acidic conditions and elevated temperatures, potentially leading to side products. |
| Alternative 2: Thiourea-based Synthesis | 4-chloro-5-fluoro-1,2-phenylenediamine, Thiourea, Desulfurizing agent (e.g., HgO, EDC), Heating | 40-70% | Avoids cyanogen halides. | Often requires stoichiometric amounts of heavy metal oxides or coupling agents, which can complicate purification and waste disposal. |
| Alternative 3: Imidoyl Dichloride Method | 4-chloro-5-fluoro-1,2-phenylenediamine, N-Protected imidoyl dichloride, Base (e.g., K2CO3), Room Temperature | Good to excellent | Mild reaction conditions (room temperature) and rapid reaction times. | Requires the pre-synthesis of the imidoyl dichloride reagent. |
| Alternative 4: Green Synthesis Approaches | Microwave or Ultrasound-assisted reaction of the diamine with a C1 synthon. | Variable, can be high | Significantly reduced reaction times and often improved yields. | Requires specialized equipment (microwave reactor or sonicator). |
Experimental Protocols
Primary Proposed Synthesis: Cyanogen Bromide Cyclization
This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzimidazoles.
Materials:
-
4-chloro-5-fluoro-1,2-phenylenediamine
-
Cyanogen bromide (Caution: Highly Toxic)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and safety equipment (fume hood, appropriate PPE)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 equivalent) in methanol.
-
Carefully add a solution of cyanogen bromide (1.1 equivalents) in methanol to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the primary proposed synthesis and a general decision-making pathway for selecting a synthetic route.
Caption: Synthetic workflow for this compound.
Caption: Choosing a synthetic route for 2-aminobenzimidazoles.
Safety Operating Guide
Proper Disposal of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer and adhere to all federal, state, and local regulations before handling and disposing of this chemical.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound often used in pharmaceutical research and development.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar benzimidazole derivatives, the following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger spills, impervious clothing may be necessary.[1]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved particulate respirator.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Waste Profile: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can react violently or release toxic gases.
2. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
3. Storage:
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Environment: Keep the storage area cool, dry, and well-ventilated.
4. Final Disposal:
-
Professional Disposal: This chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Follow all internal procedures for waste manifest and pickup requests.
Quantitative Data Summary
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table is a template. Researchers must consult the manufacturer-provided SDS to populate these values.
| Parameter | Value | Source |
| pH (of a solution) | Data not available; do not neutralize without specific guidance. | Consult manufacturer's SDS |
| Permissible Exposure Limits (PELs) | Data not available. | Consult manufacturer's SDS and OSHA |
| Reportable Quantity (RQ) | Data not available. | Consult manufacturer's SDS and EPA |
| Toxicity Data (e.g., LD50) | Data not available. | Consult manufacturer's SDS |
Experimental Protocols Referenced
This disposal guide is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The core principles involve:
-
Hazard Communication: Understanding the risks associated with a chemical through the information provided in the SDS.
-
Waste Segregation: Preventing dangerous reactions by keeping incompatible chemicals separate.
-
Proper Containment: Using appropriate containers and labeling to ensure safe storage and transport.
-
Cradle-to-Grave Responsibility: Tracking hazardous waste from its generation to its final, safe disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-chloro-6-fluoro-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. The following protocols are based on established safety guidelines for hazardous chemical compounds and specifically tailored for benzimidazole derivatives.
Personal Protective Equipment (PPE)
To ensure personnel safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required. |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thick). | For prolonged or high-risk exposure, impervious reusable gloves such as polychloroprene, butyl rubber, or fluorocaoutchouc are recommended. Always inspect gloves for degradation and replace them as needed. Wash hands thoroughly after glove removal. |
| Body Protection | Laboratory coat or overalls. | A PVC apron may be used for additional protection during procedures with a high risk of splashing. |
| Respiratory Protection | Particulate respirator (if dust is generated). | Recommended to be NIOSH/MSHA or European Standard EN 149 approved. Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent contamination and accidental exposure.
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including the PPE outlined above.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store apart from foodstuff containers.
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of contents/container to an approved waste disposal plant. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not let the chemical enter drains.
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
Experimental Workflow and Safety Procedures
The following diagrams illustrate key procedural workflows for ensuring laboratory safety when working with this compound.
Caption: Standard Operating Procedure for chemical handling.
Caption: Workflow for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
